ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE
Description
The exact mass of the compound 2-Bromo-1-[4-(diethylamino)phenyl]ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-[4-(diethylamino)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-3-14(4-2)11-7-5-10(6-8-11)12(15)9-13/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTMCDJIFXTEPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383525 | |
| Record name | 2-bromo-1-[4-(diethylamino)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207986-25-2 | |
| Record name | 2-bromo-1-[4-(diethylamino)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 207986-25-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of α-Bromo-4-(diethylamino)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and safety considerations for α-bromo-4-(diethylamino)acetophenone, a key intermediate in pharmaceutical and organic synthesis.
Core Chemical Properties
α-Bromo-4-(diethylamino)acetophenone, also known as 2-bromo-1-[4-(diethylamino)phenyl]ethanone, is a solid organic compound.[1][2] It is recognized for its role as a primary and secondary intermediate in the synthesis of various pharmaceutical compounds.[2][3]
The fundamental physicochemical properties of α-bromo-4-(diethylamino)acetophenone are summarized in the table below for quick reference.
| Property | Value | Citations |
| CAS Number | 207986-25-2 | [2][3][4] |
| Molecular Formula | C₁₂H₁₆BrNO | [2][5] |
| Molecular Weight | 270.17 g/mol | [2][5] |
| Appearance | Yellow Solid | [1][6] |
| Melting Point | 50°C to 52°C | [2] |
| Solubility | Insoluble in water | [2][3] |
| IUPAC Name | 2-bromo-1-[4-(diethylamino)phenyl]ethanone | [2][5] |
| Synonyms | 4-(Diethylamino)phenacyl bromide, 2-Bromo-4'-(diethylamino)acetophenone | [2][4] |
Chemical Structure
The molecular structure of α-bromo-4-(diethylamino)acetophenone consists of a diethylamino group and a bromoacetyl group attached to a benzene ring at the para position.
Caption: Molecular structure of α-bromo-4-(diethylamino)acetophenone.
Experimental Protocols
The synthesis of α-bromoacetophenones is a well-established process in organic chemistry. A common and effective method is the direct bromination of the corresponding acetophenone derivative. For α-bromo-4-(diethylamino)acetophenone, the starting material would be 4'-(diethylamino)acetophenone.
General Protocol for Bromination:
-
Dissolution: The starting acetophenone is dissolved in a suitable solvent, such as acetic acid, methanol, or chlorobenzene.[7][8]
-
Bromination: A brominating agent, such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS), is added dropwise to the solution.[8] Alternative green methods may use a combination of sodium bromide (NaBr) and potassium persulfate (K₂S₂O₈) as the bromine source and oxidant, respectively.[9] The reaction is typically stirred at a controlled temperature, which can range from room temperature to 60°C.[7][8]
-
Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is worked up to isolate the crude product. This may involve neutralization and extraction.
-
Purification: The crude product is often purified by column chromatography on silica gel to yield the pure α-bromo-4-(diethylamino)acetophenone.[10]
Caption: General workflow for the synthesis of α-bromo-4-(diethylamino)acetophenone.
Characterization of the final product relies on standard spectroscopic methods.
-
Mass Spectrometry (MS): GC-MS data for this compound is available in the NIST database, which helps confirm its molecular weight and fragmentation pattern.[5]
-
Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra are available and can be used to identify functional groups, such as the carbonyl (C=O) stretch of the ketone.[5]
-
Raman Spectroscopy: Raman spectral data is also available for this compound.[5]
While specific ¹H and ¹³C NMR data for α-bromo-4-(diethylamino)acetophenone were not found in the provided search results, NMR spectroscopy is a standard method for confirming the structure of related bromoacetophenones.[10]
Safety and Handling
α-Bromo-4-(diethylamino)acetophenone is classified as a hazardous substance and requires careful handling.
-
Primary Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
-
Engineering Controls: Use only outdoors or in a well-ventilated area.[1][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[1][11]
-
Storage: Keep the container tightly closed and store in a dry, well-ventilated place.[1][2] Keep away from oxidizing agents.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1][6]
Applications
The primary application of α-bromo-4-(diethylamino)acetophenone is as a chemical intermediate. Its reactive bromoacetyl group makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2][3] Bromoacetophenones, in general, are important precursors for a variety of heterocyclic compounds and other drug candidates.[9]
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 2-Bromo-4'-(diethylamino)acetophenone, 98% | Fisher Scientific [fishersci.ca]
- 3. ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE | 207986-25-2 [chemicalbook.com]
- 4. This compound | 207986-25-2 [amp.chemicalbook.com]
- 5. 2-Bromo-1-[4-(diethylamino)phenyl]ethanone | C12H16BrNO | CID 2795030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. CN1733677A - A kind of method of synthesizing alpha-bromoacetophenone - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. beta.lakeland.edu [beta.lakeland.edu]
ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE synthesis pathway
An In-depth Technical Guide to the Synthesis of ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE
This guide provides a comprehensive overview of the synthesis of α-bromo-4-(diethylamino)acetophenone, a significant intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Introduction
α-Bromoacetophenones are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of pharmaceuticals and other specialty chemicals. Their utility stems from the presence of a reactive bromine atom at the alpha position to a carbonyl group, making them versatile precursors for various chemical transformations. This guide focuses on the synthesis of a specific derivative, α-bromo-4-(diethylamino)acetophenone.
Synthesis Pathway
The primary route for the synthesis of α-bromo-4-(diethylamino)acetophenone is through the α-bromination of 4-(diethylamino)acetophenone. This reaction typically proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by a bromine source.
General Reaction Mechanism
The α-bromination of acetophenone derivatives under acidic conditions follows a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the α-hydrogens. Subsequent deprotonation leads to the formation of an enol intermediate. This enol then acts as a nucleophile, attacking an electrophilic bromine source to yield the α-brominated product and a proton.[1][2]
dot
Caption: General synthesis pathway for α-bromo-4-(diethylamino)acetophenone.
Experimental Protocols
Materials and Reagents
-
4-(Diethylamino)acetophenone
-
Brominating Agent (e.g., Pyridine hydrobromide perbromide, N-Bromosuccinimide (NBS), or liquid Bromine)
-
Solvent (e.g., Acetic Acid, Methanol, or Dichloromethane)
-
Acid Catalyst (optional, depending on the brominating agent)
-
Sodium Bicarbonate Solution (for workup)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
-
Solvents for extraction and purification (e.g., Diethyl ether, Ethyl acetate)
General Procedure
-
Dissolution: Dissolve 4-(diethylamino)acetophenone in a suitable solvent within a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Brominating Agent: Slowly add the brominating agent to the solution. The addition is often performed at a controlled temperature, typically ranging from 0 °C to room temperature, to manage the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material.
-
Workup: Once the reaction is complete, the mixture is typically poured into water or a dilute solution of sodium bicarbonate to quench any remaining bromine and neutralize acidic byproducts.
-
Extraction: The aqueous mixture is then extracted with an organic solvent like diethyl ether or ethyl acetate.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude α-bromo-4-(diethylamino)acetophenone can be purified by recrystallization or column chromatography.
Quantitative Data
Specific yield data for the synthesis of α-bromo-4-(diethylamino)acetophenone is not provided in the search results. However, the yields of similar α-bromination reactions of substituted acetophenones can serve as a benchmark.
| Starting Material | Brominating Agent | Solvent | Reaction Conditions | Yield (%) | Reference |
| 4-Chloroacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 °C, 3 h | >80 | [1][4][5] |
| 4-Trifluoromethylacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 °C, 3 h | 90 | [1] |
| 4-Nitroacetophenone | Bromine | Chlorobenzene | 15-20 °C, 2 h | Not specified | [3] |
Safety Considerations
α-Bromoacetophenones are known to be lachrymators and skin irritants. Therefore, all manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Conclusion
The synthesis of α-bromo-4-(diethylamino)acetophenone can be effectively achieved through the α-bromination of 4-(diethylamino)acetophenone. While a specific protocol for this exact compound is not detailed in the literature found, established procedures for analogous compounds provide a solid foundation for developing a successful synthesis. The choice of brominating agent and reaction conditions will be critical in optimizing the yield and purity of the final product. Researchers should pay close attention to safety precautions due to the hazardous nature of α-bromoacetophenones.
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US2798871A - Process for preparation of alpha-bromo-4-nitro-acetophenone-hexamethyl-enetetramine addition compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Structure Elucidation of 4-Hydroxybutyl Acrylate (CAS 2478-10-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 4-Hydroxybutyl acrylate (4-HBA), a significant monomer used in the synthesis of various polymers. While the provided CAS number was 2478-46-8, extensive database searches indicate a high probability of a typographical error, with the correct and well-documented CAS number being 2478-10-6 for 4-Hydroxybutyl acrylate. This document will proceed with the analysis of the latter.
Chemical Identity and Physical Properties
4-Hydroxybutyl acrylate is an organic compound with the chemical formula C₇H₁₂O₃. It is the ester of acrylic acid and 1,4-butanediol. This bifunctional monomer, containing both a reactive acrylate group and a primary hydroxyl group, is a colorless liquid under standard conditions.
| Property | Value | Reference |
| Molecular Weight | 144.17 g/mol | |
| Density | 1.041 g/mL at 25 °C | |
| Boiling Point | 95 °C at 0.1 mmHg | |
| Refractive Index | n20/D 1.452 | |
| Water Solubility | Soluble |
Spectroscopic Data for Structure Elucidation
The structural confirmation of 4-Hydroxybutyl acrylate is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides key information about the arrangement of hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6.40 | dd | 1H | =CH₂ (trans to C=O) |
| 6.12 | dd | 1H | =CH- |
| 5.82 | dd | 1H | =CH₂ (cis to C=O) |
| 4.18 | t | 2H | -O-CH₂- |
| 3.68 | t | 2H | -CH₂-OH |
| 1.75 - 1.65 | m | 4H | -CH₂-CH₂- |
| ~1.5 (variable) | br s | 1H | -OH |
¹³C NMR (CDCl₃): The carbon NMR spectrum confirms the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment |
| 166.5 | C=O (ester) |
| 130.8 | =CH- |
| 128.5 | =CH₂ |
| 64.5 | -O-CH₂- |
| 62.3 | -CH₂-OH |
| 28.6 | -O-CH₂-CH₂- |
| 25.2 | -CH₂-CH₂-OH |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 (broad) | Strong | O-H stretch (hydroxyl) |
| 2950 | Medium | C-H stretch (aliphatic) |
| 1720 | Strong | C=O stretch (ester) |
| 1635 | Medium | C=C stretch (alkene) |
| 1190 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern.
| m/z | Relative Intensity | Assignment |
| 144 | Low | [M]⁺ (Molecular ion) |
| 99 | Medium | [M - C₂H₅O]⁺ |
| 73 | High | [C₄H₉O]⁺ |
| 55 | Very High | [C₃H₃O]⁺ |
Experimental Protocols
Synthesis of 4-Hydroxybutyl Acrylate
A common method for the synthesis of 4-HBA is the transesterification of an alkyl acrylate (e.g., methyl acrylate) with 1,4-butanediol or the direct esterification of acrylic acid with 1,4-butanediol.
Protocol: Transesterification of Methyl Acrylate with 1,4-Butanediol
-
Reaction Setup: A reaction flask
ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of α-bromo-4-(diethylamino)acetophenone, a key intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, a representative synthesis protocol, and its molecular structure.
Core Compound Data
The fundamental properties of α-bromo-4-(diethylamino)acetophenone are summarized below, providing a clear reference for laboratory use and characterization.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆BrNO | [1] |
| Molecular Weight | 270.17 g/mol | [1] |
| IUPAC Name | 2-bromo-1-[4-(diethylamino)phenyl]ethanone | [1] |
| CAS Number | 207986-25-2 | [1] |
| Melting Point | 50-52°C | [2] |
| Physical Form | Yellow powder | [3] |
| Solubility | Insoluble in water | [2][4] |
Synthesis of α-Bromo-4-(diethylamino)acetophenone
α-Bromo-4-(diethylamino)acetophenone is primarily used as a pharmaceutical intermediate.[4] Its synthesis is a critical step in the development of more complex molecules. Below is a representative experimental protocol for its preparation via the bromination of 4'-(diethylamino)acetophenone. This method is adapted from established procedures for the α-bromination of acetophenone derivatives.[5]
Experimental Protocol: α-Bromination of 4'-(diethylamino)acetophenone
Objective: To synthesize α-bromo-4-(diethylamino)acetophenone by the selective bromination of the α-carbon of 4'-(diethylamino)acetophenone.
Materials:
-
4'-(diethylamino)acetophenone
-
Bromine (Br₂)
-
Acetic acid (glacial)
-
Crushed ice
-
Ethanol (for recrystallization)
Procedure:
-
Dissolution of Starting Material: In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4'-(diethylamino)acetophenone (1 mmol) in glacial acetic acid (2 mL). Cool the solution to 0°C using an ice bath.
-
Bromination: While stirring, add a solution of bromine (1 mmol) in acetic acid (4 mL) dropwise to the reaction mixture over a period of 30 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: Once the reaction is complete, pour the reaction mixture onto crushed ice. The crude product will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by filtration and wash it with cold water. Dry the solid and then recrystallize it from ethanol to yield pure α-bromo-4-(diethylamino)acetophenone.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Acetic acid is corrosive. Avoid contact with skin and eyes.
Synthesis Workflow
The logical flow of the synthesis process, from starting materials to the final purified product, is illustrated in the diagram below.
Caption: Synthesis workflow for α-bromo-4-(diethylamino)acetophenone.
References
- 1. 2-Bromo-1-[4-(diethylamino)phenyl]ethanone | C12H16BrNO | CID 2795030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE CAS#: 207986-25-2 [m.chemicalbook.com]
- 3. This compound | 207986-25-2 [chemicalbook.com]
- 4. This compound | 207986-25-2 [chemicalbook.com]
- 5. ijsdr.org [ijsdr.org]
Solubility of ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE in organic solvents
An In-depth Technical Guide to the Solubility of ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
IUPAC Name: 2-bromo-1-[4-(diethylamino)phenyl]ethanone[3] Synonyms: 4-(N,N-Diethylamino)phenacyl bromide, 2-Bromo-4'-(diethylamino)acetophenone[3] Molecular Formula: C12H16BrNO[3] Molecular Weight: 270.17 g/mol [3] Appearance: Yellow powder[2] Melting Point: 50-52°C[2]
Predicted Solubility Profile
Based on the principle of "like dissolves like," this compound, a largely non-polar organic molecule, is expected to exhibit good solubility in a range of organic solvents and poor solubility in water.[1][2] The presence of a polar carbonyl group and a tertiary amine provides some capacity for interaction with polar solvents, but the dominant aromatic ring and alkyl chains suggest a preference for less polar environments. A related compound, 4'-Bromoacetophenone, is noted to be soluble in organic solvents such as chloroform, toluene, and dichloromethane, while having low solubility in water.[4]
The following table summarizes the predicted qualitative solubility of this compound in various classes of organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | High | The compound's polarity is compatible with these solvents. |
| Aromatic Hydrocarbons | Toluene, Benzene | High | The aromatic ring of the solute interacts favorably with the aromatic solvent. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | The carbonyl group can engage in dipole-dipole interactions. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers are good solvents for a wide range of organic compounds. |
| Esters | Ethyl acetate | Moderate | The ester group provides a polar environment suitable for dissolution. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The polarity of the hydroxyl group may be too high for optimal solubility, although some interaction is possible. |
| Non-polar Hydrocarbons | Hexane, Cyclohexane | Low | The compound possesses some polar functional groups, limiting its solubility in highly non-polar solvents. |
| Polar Protic Solvents | Water | Insoluble[1][2] | The large non-polar structure of the molecule prevents significant interaction with water molecules. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for process development, formulation, and quality control. The following are detailed methodologies for key experiments cited in the literature.
Equilibrium Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[5][6]
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Detailed Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant temperature shaker or agitator. The temperature should be precisely controlled (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.[5] For finer separation, the supernatant can be centrifuged or filtered through a fine-pored membrane filter (e.g., 0.22 µm) to remove all undissolved particles.[5][7]
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analysis: Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[7] A calibration curve prepared with known concentrations of the compound is used for quantification.
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution, taking into account any dilution factors. The experiment should be performed in triplicate to ensure reproducibility.[5]
Crystal Dissolution Method
This method focuses on the rate of dissolution and can also be adapted to determine solubility.
Principle: The dissolution of a known quantity of crystals in a specific volume of solvent is monitored over time until the crystals are fully dissolved.
Detailed Methodology:
-
Sample Preparation: A known mass of this compound crystals of a defined particle size distribution is prepared.
-
Dissolution Setup: Place a known volume of the organic solvent in a vessel equipped with a stirrer and a temperature control system.
-
Initiation of Dissolution: Introduce the crystals into the solvent and start the stirrer at a constant speed to ensure good mixing without causing excessive turbulence.
-
Monitoring: The dissolution process can be monitored in real-time using in-situ probes that measure the concentration of the dissolved compound (e.g., UV-Vis fiber optic probes) or by withdrawing small aliquots of the solution at regular time intervals.
-
Analysis: The withdrawn aliquots are immediately filtered and analyzed for the concentration of the dissolved compound using a suitable analytical method like HPLC.
-
Data Interpretation: A plot of concentration versus time is generated. The point at which the concentration plateaus indicates the saturation solubility under the experimental conditions. The initial slope of the curve can be used to determine the dissolution rate.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the shake-flask solubility determination method.
Caption: Workflow for Shake-Flask Solubility Determination.
This guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary protocols to determine this critical parameter accurately. For specific applications, it is always recommended to perform experimental verification of solubility.
References
- 1. 2-Bromo-4'-(diethylamino)acetophenone, 98% | Fisher Scientific [fishersci.ca]
- 2. This compound CAS#: 207986-25-2 [m.chemicalbook.com]
- 3. 2-Bromo-1-[4-(diethylamino)phenyl]ethanone | C12H16BrNO | CID 2795030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. enamine.net [enamine.net]
Spectroscopic Profile of α-Bromo-4-(diethylamino)acetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for α-bromo-4-(diethylamino)acetophenone. Due to the limited availability of published experimental data for this specific compound, this document presents a comprehensive analysis based on the closely related analogue, 2-bromo-1-(4-(dimethylamino)phenyl)ethanone, and established principles of spectroscopic interpretation. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical synthesis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for α-bromo-4-(diethylamino)acetophenone. These predictions are derived from the known data of analogous compounds and are intended to provide a close approximation of the expected experimental values.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | Doublet | 2H | Aromatic H (ortho to C=O) |
| ~6.6-6.8 | Doublet | 2H | Aromatic H (ortho to N(CH₂CH₃)₂) |
| ~4.4 | Singlet | 2H | -CH₂Br |
| ~3.4 | Quartet | 4H | -N(CH₂CH₃)₂ |
| ~1.2 | Triplet | 6H | -N(CH₂CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~190 | C=O |
| ~153 | Aromatic C-N |
| ~131 | Aromatic C-H (ortho to C=O) |
| ~125 | Aromatic C-C=O |
| ~111 | Aromatic C-H (ortho to N(CH₂CH₃)₂) |
| ~45 | -N(CH₂CH₃)₂ |
| ~31 | -CH₂Br |
| ~12 | -N(CH₂CH₃)₂ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Medium-Strong | C-H stretch (aliphatic) |
| ~1670 | Strong | C=O stretch (aryl ketone) |
| ~1600, ~1520 | Medium-Strong | C=C stretch (aromatic) |
| ~1350 | Strong | C-N stretch |
| ~1200 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 270/272 | [M]⁺/ [M+2]⁺ (presence of Br) |
| 191 | [M - CH₂Br]⁺ |
| 148 | [M - Br - C₂H₄]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for α-bromo-4-(diethylamino)acetophenone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments in the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and reference them to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Infusion and Ionization: Introduce the sample solution into the ion source.
-
ESI: The sample is sprayed into the source, and a high voltage is applied to generate charged droplets, leading to the formation of molecular ions.
-
EI: The sample is vaporized and bombarded with a high-energy electron beam, causing fragmentation.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern to gain structural information.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like α-bromo-4-(diethylamino)acetophenone.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
An In-depth Technical Guide on the Potential Research Applications of 2-bromo-1-(4-(diethylamino)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-bromo-1-(4-(diethylamino)phenyl)ethanone is a versatile bifunctional molecule that serves as a crucial building block in synthetic organic chemistry. Its unique structure, featuring a reactive α-bromo ketone and an electron-rich diethylamino-substituted phenyl ring, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. This technical guide explores the core research applications of this compound, focusing on its utility in the development of novel therapeutic agents and functional materials. Detailed experimental protocols for the synthesis of key derivatives, quantitative data on their biological activities, and diagrammatic representations of synthetic pathways are provided to facilitate further research and application.
Chemical and Physical Properties
2-bromo-1-(4-(diethylamino)phenyl)ethanone is a solid at room temperature with the chemical formula C₁₂H₁₆BrNO. Its structure combines a phenacyl bromide moiety with a diethylamino group, which significantly influences its reactivity and the properties of its derivatives.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆BrNO | [PubChem CID: 2795030] |
| Molecular Weight | 270.17 g/mol | [PubChem CID: 2795030] |
| CAS Number | 207986-25-2 | [PubChem CID: 2795030] |
| Appearance | Solid | [Sigma-Aldrich] |
| Topological Polar Surface Area | 20.3 Ų | [PubChem CID: 2795030] |
| XLogP3 | 3.3 | [PubChem CID: 2795030] |
Core Synthetic Applications
The primary utility of 2-bromo-1-(4-(diethylamino)phenyl)ethanone lies in its role as a versatile intermediate for the synthesis of various heterocyclic systems, most notably thiazoles and imidazopyridines. The α-bromo ketone functionality readily participates in cyclocondensation reactions, while the diethylamino group can modulate the electronic properties and biological activity of the resulting molecules.
Synthesis of Thiazole Derivatives
The Hantzsch thiazole synthesis is a classic and widely employed method for the construction of the thiazole ring. It involves the reaction of an α-haloketone with a thioamide. In the context of 2-bromo-1-(4-(diethylamino)phenyl)ethanone, its reaction with thiourea yields 4-(4-(diethylamino)phenyl)thiazol-2-amine, a scaffold of significant interest in medicinal chemistry.
An In-depth Technical Guide to ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-bromo-4-(diethylamino)acetophenone is a substituted acetophenone derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a reactive bromine atom at the alpha position to the carbonyl group and a diethylamino substituent on the phenyl ring, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the available scientific literature on this compound, focusing on its chemical properties, synthesis, and potential for further research.
Chemical and Physical Properties
This compound, also known as 2-bromo-1-[4-(diethylamino)phenyl]ethanone, is a yellow to green solid.[1] Key quantitative data for this compound are summarized in the table below for easy reference. The compound is insoluble in water.[1][2]
| Property | Value | Reference |
| CAS Number | 207986-25-2 | [2] |
| Molecular Formula | C12H16BrNO | [2] |
| Molecular Weight | 270.17 g/mol | [2] |
| Melting Point | 50°C to 52°C | [2] |
| Appearance | Yellow to green crystals, powder, or fused solid | [1] |
| Solubility | Insoluble in water | [1][2] |
Synthesis and Experimental Protocols
The synthesis of alpha-bromoacetophenone derivatives is a well-established process in organic chemistry, typically involving the α-bromination of the corresponding acetophenone.[3] While a specific, detailed experimental protocol for the synthesis of this compound is not extensively detailed in the readily available literature, a general and widely used method involves the direct bromination of 4-(diethylamino)acetophenone.
General Experimental Protocol for α-Bromination of Acetophenones:
A common method for the synthesis of α-bromoacetophenones involves the reaction of the parent acetophenone with a brominating agent in a suitable solvent.[3] Pyridine hydrobromide perbromide in acetic acid is an effective brominating agent for this transformation.[3]
-
Materials: 4-(diethylamino)acetophenone, Pyridine hydrobromide perbromide, Glacial acetic acid.
-
Procedure:
-
Dissolve 4-(diethylamino)acetophenone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a stoichiometric amount of pyridine hydrobromide perbromide to the solution.
-
Stir the reaction mixture at an elevated temperature (e.g., 90°C) for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography.[3]
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and then with a cold, dilute solution of sodium thiosulfate to remove any unreacted bromine.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
-
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data
-
1H NMR: The spectrum is expected to show signals corresponding to the ethyl protons of the diethylamino group (a quartet and a triplet), aromatic protons on the phenyl ring, and a singlet for the methylene protons adjacent to the bromine atom and the carbonyl group.
-
13C NMR: The spectrum should display resonances for the ethyl carbons, the aromatic carbons (with distinct shifts due to the electron-donating diethylamino group and the electron-withdrawing bromoacetyl group), the carbonyl carbon, and the carbon bearing the bromine atom.
-
IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected, typically in the range of 1670-1690 cm-1. Other significant peaks would include C-H stretching and bending vibrations for the alkyl and aromatic groups, and a C-Br stretching vibration.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (270.17 g/mol for the most common isotopes). Isotopic peaks due to the presence of bromine (79Br and 81Br in approximately a 1:1 ratio) would be a key feature for confirming the presence of a single bromine atom.
Biological Activity and Signaling Pathways
Currently, there is a lack of published research specifically investigating the biological activity and potential signaling pathway involvement of this compound. However, the broader class of acetophenone derivatives has been the subject of numerous pharmacological studies, revealing a wide range of biological activities, including antimicrobial, and anticancer effects.[4]
For instance, studies on heterocyclic derivatives synthesized from ω-bromo(4-methyl)acetophenone, a structurally related compound, have demonstrated significant antitumor activity against various cancer cell lines.[4] This suggests that this compound could serve as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.
Further research is warranted to explore the pharmacological profile of this compound and its derivatives. High-throughput screening and target-based assays could elucidate its potential biological targets and mechanisms of action.
Hypothetical Research Workflow for Biological Activity Screening:
Caption: A potential workflow for discovering and developing new drugs from this compound.
Conclusion
This compound is a chemical intermediate with established utility in organic synthesis, particularly for the preparation of pharmaceutical compounds. While its fundamental chemical and physical properties are documented, a significant opportunity exists for further research into its specific synthesis optimization, detailed spectroscopic characterization, and, most importantly, its potential biological activities. The structural features of this molecule suggest that it could be a valuable precursor for the development of novel therapeutic agents. Future investigations in these underexplored areas are highly encouraged to fully realize the scientific potential of this compound.
References
- 1. This compound | 207986-25-2 [chemicalbook.com]
- 2. 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone | C10H12BrNO | CID 142225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-4'-(diethylamino)acetophenone, 98% | Fisher Scientific [fishersci.ca]
- 4. 2-Bromo-1-[4-(diethylamino)phenyl]ethanone | C12H16BrNO | CID 2795030 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to α-Bromo-4-(diethylamino)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of α-bromo-4-(diethylamino)acetophenone, a key intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, outlines a general synthesis methodology, and discusses its known applications. While the specific historical discovery of this compound is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of α-haloacetophenones as versatile building blocks in organic and medicinal chemistry. This guide consolidates available data to support its use in research and development.
Introduction
α-Bromo-4-(diethylamino)acetophenone, also known by its IUPAC name 2-bromo-1-[4-(diethylamino)phenyl]ethanone, is a substituted aromatic ketone. Its structure, featuring a reactive bromine atom alpha to a carbonyl group and a diethylamino-substituted phenyl ring, provides multiple sites for chemical modification. This makes it a valuable precursor for the synthesis of a variety of more complex molecules, particularly within the pharmaceutical industry. The diethylamino group, a strong electron-donating moiety, influences the reactivity of the aromatic ring and the overall properties of the molecule.
Chemical and Physical Properties
A summary of the key chemical and physical properties of α-bromo-4-(diethylamino)acetophenone is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.
Table 1: Chemical and Physical Properties of α-Bromo-4-(diethylamino)acetophenone
| Property | Value | Source(s) |
| IUPAC Name | 2-bromo-1-[4-(diethylamino)phenyl]ethanone | [1] |
| Synonyms | α-Bromo-4-(diethylamino)acetophenone, 2-Bromo-4'-(diethylamino)acetophenone, 4-(N,N-Diethylamino)phenacyl bromide | [1] |
| CAS Number | 207986-25-2 | [1] |
| Molecular Formula | C₁₂H₁₆BrNO | [1] |
| Molecular Weight | 270.17 g/mol | [1] |
| Appearance | Yellow to green crystals or powder | |
| Melting Point | 50-52 °C | |
| Boiling Point | 357.7 ± 22.0 °C (Predicted) | [2] |
| Solubility | Insoluble in water | [3] |
| InChI Key | ALTMCDJIFXTEPV-UHFFFAOYSA-N | [1] |
| SMILES | CCN(CC)C1=CC=C(C=C1)C(=O)CBr | [1] |
History and Discovery
The precise date and discoverer of α-bromo-4-(diethylamino)acetophenone are not well-documented in seminal, standalone publications. Its history is intertwined with the broader exploration of α-haloacetophenones as synthetic intermediates. The general class of α-bromoacetophenones has been known for over a century and are recognized for their utility in alkylation reactions and the synthesis of heterocyclic compounds. The specific diethylamino-substituted variant likely emerged from research efforts in medicinal chemistry, where the introduction of the diethylamino group can impart desirable pharmacokinetic or pharmacodynamic properties to a final drug molecule. Its primary role has been as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs)[4].
Synthesis and Experimental Protocols
The synthesis of α-bromo-4-(diethylamino)acetophenone typically involves the α-bromination of its precursor, 4'-(diethylamino)acetophenone. Several methods for the α-bromination of ketones are established in the literature. A general and effective method utilizes N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator or an acid catalyst.
General Experimental Protocol for α-Bromination of 4'-(Diethylamino)acetophenone
This protocol is a generalized procedure based on common methods for the α-bromination of acetophenone derivatives[5][6].
Materials:
-
4'-(Diethylamino)acetophenone
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
Benzoyl peroxide (BPO) (as a radical initiator, if needed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-(diethylamino)acetophenone (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Add N-bromosuccinimide (1.05 equivalents) to the solution.
-
If the reaction is to be initiated by radicals, a catalytic amount of benzoyl peroxide can be added.
-
The reaction mixture is heated to reflux and stirred for a period of 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct, which is insoluble in the solvent, is removed by filtration.
-
The filtrate is washed with water and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield α-bromo-4-(diethylamino)acetophenone as a crystalline solid.
Spectral Data
The characterization of α-bromo-4-(diethylamino)acetophenone relies on various spectroscopic techniques. The available data is summarized below.
Table 2: Spectral Data for α-Bromo-4-(diethylamino)acetophenone
| Technique | Data Highlights | Source(s) |
| Mass Spectrometry (MS) | Key fragments observed at m/z 108, 176, 254, and 256. | [1] |
| Infrared (IR) Spectroscopy | Characteristic peaks for the carbonyl group (C=O) and aromatic C-H bonds are expected. The FTIR spectrum is available on PubChem. | [1] |
| ¹H NMR Spectroscopy | Expected signals include those for the ethyl protons of the diethylamino group, the aromatic protons, and the methylene protons adjacent to the bromine atom. | |
| ¹³C NMR Spectroscopy | Expected signals include those for the carbonyl carbon, the carbons of the aromatic ring, the carbons of the diethylamino group, and the carbon bearing the bromine atom. |
Applications in Research and Drug Development
The primary application of α-bromo-4-(diethylamino)acetophenone is as a versatile intermediate in the synthesis of pharmaceutical compounds[3]. Its bifunctional nature, with a reactive α-bromo ketone and a nucleophilic diethylamino group on the aromatic ring, allows for a wide range of chemical transformations. It serves as a precursor for the creation of various heterocyclic compounds, which are common scaffolds in many therapeutic agents[4].
Visualization of Synthetic Workflow
As specific biological signaling pathways involving this compound are not documented, the following diagram illustrates a generalized workflow for its synthesis and purification.
Caption: Generalized workflow for the synthesis of α-bromo-4-(diethylamino)acetophenone.
Conclusion
α-Bromo-4-(diethylamino)acetophenone is a valuable chemical intermediate with established utility in the pharmaceutical industry. While its historical origins are not distinctly chronicled, its importance is evident from its role as a precursor in the synthesis of more complex molecules. This guide has consolidated the available chemical, physical, and synthetic data to provide a valuable resource for researchers and professionals in drug development. Further research into its potential biological activities could unveil new applications for this versatile compound.
References
- 1. 2-Bromo-1-[4-(diethylamino)phenyl]ethanone | C12H16BrNO | CID 2795030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [file.scirp.org]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of thiazole and imidazole heterocyclic compounds utilizing alpha-bromo-4-(diethylamino)acetophenone as a key starting material. The synthesized compounds, bearing the 4-(diethylamino)phenyl moiety, are of significant interest in medicinal chemistry due to their potential biological activities.
Synthesis of 2-Amino-4-(4-(diethylamino)phenyl)thiazole
This protocol outlines the Hantzsch thiazole synthesis, a classic and efficient method for the preparation of 2-aminothiazole derivatives. The reaction involves the condensation of an α-haloketone, in this case, this compound, with a thiourea.
Experimental Protocol
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Round bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round bottom flask, dissolve 1 mmol of this compound and 1.2 mmol of thiourea in 5 mL of ethanol.[1]
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.[1]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Pour the cooled mixture over crushed ice to precipitate the product.[1]
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Data Presentation
| Reactant | Molar Ratio | Solvent | Reaction Time (Typical) | Temperature | Expected Product | Typical Yield |
| This compound | 1 | Ethanol | 2 - 4 hours | Reflux (78°C) | 2-Amino-4-(4-(diethylamino)phenyl)thiazole | 85-95% |
| Thiourea | 1.2 |
Note: Yields are based on similar reported Hantzsch thiazole syntheses and may vary depending on specific reaction conditions and scale.
Reaction Workflow
Caption: Hantzsch Thiazole Synthesis Workflow.
Synthesis of 4-(4-(diethylamino)phenyl)imidazole
This protocol describes a method for the synthesis of a 4-arylimidazole derivative from an α-bromoketone and formamide. This reaction provides a straightforward route to the imidazole core.
Experimental Protocol
Materials:
-
This compound
-
Formamide
-
Round bottom flask
-
Heating mantle with stirrer
-
Thermometer
-
Beaker
-
Aqueous sodium hydroxide solution
-
Ethyl acetate
-
Separatory funnel
Procedure:
-
In a round bottom flask, add this compound and an excess of formamide.
-
Heat the reaction mixture to a temperature of 140-160°C with stirring.
-
Maintain this temperature for 2-3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and make it basic by adding an aqueous sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
| Reactant | Molar Ratio | Solvent | Reaction Time (Typical) | Temperature | Expected Product | Typical Yield |
| This compound | 1 | Formamide | 2 - 3 hours | 140-160°C | 4-(4-(diethylamino)phenyl)imidazole | 60-75% |
| Formamide | Excess |
Note: Yields are based on similar reported imidazole syntheses and may vary depending on specific reaction conditions and scale.
Reaction Workflow
Caption: Imidazole Synthesis Workflow.
Potential Biological Signaling Pathway
Heterocyclic compounds containing thiazole and imidazole cores are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects. The diagram below illustrates a hypothetical signaling pathway that could be modulated by these compounds, leading to an anti-inflammatory response.
References
Application Notes and Protocols: ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE as a Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE is a versatile synthetic intermediate playing a crucial role in the discovery and development of novel therapeutic agents. Its chemical structure, featuring a reactive α-bromo ketone and a diethylamino-substituted aromatic ring, makes it an ideal precursor for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules, particularly focusing on the generation of 2-aminothiazole derivatives, a class of compounds known for their antimicrobial properties.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | 2-Bromo-1-[4-(diethylamino)phenyl]ethanone |
| Synonyms | α-Bromo-4-(diethylamino)acetophenone, 4-(Diethylamino)phenacyl bromide |
| CAS Number | 207986-25-2 |
| Molecular Formula | C₁₂H₁₆BrNO |
| Molecular Weight | 270.17 g/mol |
| Appearance | Yellow powder |
| Melting Point | 50-52 °C |
| Boiling Point | 357.7±22.0 °C (Predicted) |
| Density | 1.316±0.06 g/cm³ (Predicted) |
| Solubility | Insoluble in water.[1][2] |
Application in Drug Discovery: Synthesis of 2-Aminothiazole Derivatives
This compound is a key building block in the Hantzsch thiazole synthesis, a classic and efficient method for the preparation of thiazole derivatives.[3][4][5] The reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea, to form the thiazole ring. The resulting 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[3][6][7]
The diethylamino group at the 4-position of the phenyl ring can modulate the pharmacokinetic and pharmacodynamic properties of the final compounds, potentially enhancing their efficacy and cellular uptake.
Experimental Workflow: Hantzsch Thiazole Synthesis
The general workflow for the synthesis of 2-amino-4-(4-(diethylamino)phenyl)thiazole from this compound and thiourea is depicted below.
References
- 1. asianpubs.org [asianpubs.org]
- 2. FR2656610A1 - 2-AMINO-4-PHENYL THIAZOLE DERIVATIVES, PROCESS FOR PREPARING THEM AND THEIR THERAPEUTIC APPLICATION - Google Patents [patents.google.com]
- 3. synarchive.com [synarchive.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Alkylation Reactions with ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE, also known as 2-bromo-1-[4-(diethylamino)phenyl]ethanone, is a versatile chemical intermediate with significant applications in synthetic organic and medicinal chemistry. Its primary utility lies in alkylation reactions where it serves as an electrophile, readily reacting with various nucleophiles. The presence of the diethylamino group on the phenyl ring and the alpha-bromo ketone functionality makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds, many of which exhibit interesting biological activities.
These application notes provide an overview of the key alkylation reactions involving this compound, with a focus on the synthesis of biologically active aminothiazole derivatives. Detailed experimental protocols and data are presented to facilitate its use in research and development.
Key Application: Hantzsch Thiazole Synthesis
A primary and well-documented application of this compound is its use in the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea or thioamide to yield a thiazole derivative. In this context, this compound serves as the α-haloketone component.
The resulting 2-amino-4-(4-(diethylamino)phenyl)thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Reaction Scheme:
Caption: General reaction scheme for the Hantzsch thiazole synthesis.
Experimental Protocols
The following protocols are generalized from procedures for similar α-bromoacetophenones and are expected to be highly applicable for reactions with this compound. Researchers should optimize conditions for their specific needs.
Protocol 1: Synthesis of 2-Amino-4-(4-(diethylamino)phenyl)thiazole
Objective: To synthesize the core aminothiazole scaffold via Hantzsch condensation.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.
-
Add 1.2 equivalents of thiourea to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to yield the desired 2-amino-4-(4-(diethylamino)phenyl)thiazole.
Quantitative Data
The following table summarizes typical reaction conditions and expected outcomes for the Hantzsch synthesis of aminothiazoles from various α-bromoacetophenones, which can be used as a starting point for optimizing the reaction with this compound.
| α-Bromoacetophenone Derivative | Nucleophile | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| 4-Bromophenacyl bromide | Thiourea | Ethanol | None | 2-5 | >80 | [1] |
| 4-Chlorophenacyl bromide | Thiourea | DMSO | None | <1 | >90 | |
| 2-Bromo-1-(p-tolyl)ethanone | Thiourea | Ethanol | None | 2-3 | 85-95 | [2] |
| Substituted Phenacyl bromides | Thiourea | Ethanol | Copper Silicate | 1-2 | 85-95 | [3] |
Biological Significance and Signaling Pathways
Derivatives of the 2-aminothiazole scaffold, synthesized from this compound, have been shown to modulate key biological signaling pathways implicated in various diseases.
Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development and progression of several cancers.[4][5] Aminothiazole derivatives have been identified as potent inhibitors of this pathway.[6] They typically act by antagonizing the Smoothened (SMO) receptor, a key transmembrane protein in the Hh cascade. Inhibition of SMO prevents the downstream activation of Gli transcription factors, which are responsible for the expression of Hh target genes that promote cell proliferation and survival.[4]
Caption: Inhibition of the Hedgehog signaling pathway by aminothiazole derivatives.
Allosteric Modulation of Protein Kinase CK2
Protein Kinase CK2 is a serine/threonine kinase that is overexpressed in many human cancers and plays a pivotal role in cell growth, proliferation, and survival.[3] Certain 2-aminothiazole derivatives have been identified as novel allosteric inhibitors of CK2.[7] Unlike ATP-competitive inhibitors that bind to the active site, these allosteric modulators bind to a distinct pocket on the kinase. This binding event induces a conformational change that stabilizes an inactive state of the enzyme, thereby preventing its catalytic activity.[3][7] This mode of inhibition can offer greater selectivity and potentially overcome resistance mechanisms associated with active site mutations.
Caption: Allosteric inhibition of Protein Kinase CK2 by aminothiazole derivatives.
Experimental Workflow: From Synthesis to Biological Evaluation
The following diagram outlines a typical workflow for researchers utilizing this compound in a drug discovery context.
Caption: A typical workflow for the synthesis and evaluation of drug candidates.
Conclusion
This compound is a valuable and reactive building block for the synthesis of heterocyclic compounds, most notably 2-aminothiazole derivatives through the Hantzsch reaction. The resulting scaffolds have demonstrated significant potential as modulators of important biological pathways, including the Hedgehog and Protein Kinase CK2 signaling cascades. The protocols and data provided herein serve as a guide for researchers to explore the diverse applications of this versatile reagent in the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 5. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 7. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Azo Dyes Using ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of novel azo dyes using ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE as a key starting material. The described methodology follows a two-step synthetic route: first, the synthesis of a 2-amino-4-arylthiazole intermediate via the Hantzsch thiazole synthesis, followed by its use as a coupling component in an azo dye synthesis. This approach allows for the creation of a diverse library of novel dyes with potential applications in various fields, including as biological stains, fluorescent probes, or components in functional materials.
Logical Workflow for Novel Azo Dye Synthesis
Caption: General workflow for the two-step synthesis of a novel azo dye.
Experimental Protocols
Part 1: Synthesis of 2-Amino-4-(4-(diethylamino)phenyl)thiazole (Intermediate)
This protocol details the Hantzsch thiazole synthesis to create the key thiazole intermediate.
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10 mmol, 2.70 g) in 100 mL of absolute ethanol.
-
Addition of Thiourea: To this solution, add thiourea (12 mmol, 0.91 g).
-
Reflux: Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using TLC (e.g., with a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 3-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to yield 2-amino-4-(4-(diethylamino)phenyl)thiazole as a solid.
Part 2: Synthesis of a Novel Azo Dye
This protocol describes the diazotization of an aromatic amine and its subsequent coupling with the synthesized thiazole intermediate. In this example, we will use p-nitroaniline as the aromatic amine.
Materials:
-
2-Amino-4-(4-(diethylamino)phenyl)thiazole (from Part 1)
-
p-Nitroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
Equipment:
-
Ice bath
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Diazotization of p-Nitroaniline:
-
In a 100 mL beaker, dissolve p-nitroaniline (5 mmol, 0.69 g) in a mixture of concentrated hydrochloric acid (5 mL) and deionized water (10 mL).
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (5.5 mmol, 0.38 g) in 5 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline solution, ensuring the temperature remains between 0-5 °C. Stir the resulting diazonium salt solution for 15 minutes at this temperature.
-
-
Preparation of the Coupling Component Solution:
-
In a 250 mL beaker, dissolve 2-amino-4-(4-(diethylamino)phenyl)thiazole (5 mmol, 1.23 g) in 50 mL of ethanol.
-
Cool this solution to 0-5 °C in an ice bath.
-
-
Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cold solution of the thiazole intermediate with vigorous stirring.
-
Maintain the temperature at 0-5 °C and adjust the pH of the reaction mixture to 8-9 by the slow, dropwise addition of a 10% aqueous sodium hydroxide solution. A colored precipitate should form.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.
-
-
Isolation and Purification of the Azo Dye:
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the crude dye in a desiccator or a vacuum oven at a low temperature.
-
The dye can be further purified by recrystallization from a suitable solvent, such as ethanol or dimethylformamide (DMF).
-
Data Presentation
As this is a generalized protocol for the synthesis of a novel class of dyes, specific quantitative data is not available. Researchers who follow this protocol will need to characterize their synthesized dyes to obtain such data. The table below provides a template for the types of data that should be collected.
| Property | Description | Expected Range/Value |
| λmax (Absorption) | The wavelength of maximum light absorption. | Dependent on the specific aromatic amine used. |
| ε (Molar Absorptivity) | A measure of how strongly the dye absorbs light at λmax. | Typically 104 - 105 L mol-1 cm-1. |
| λem (Emission) | The wavelength of maximum fluorescence emission (if applicable). | Dependent on the dye structure. |
| Quantum Yield (ΦF) | The efficiency of the fluorescence process (if applicable). | 0.01 - 1.0 |
| Melting Point | The temperature at which the solid dye melts. | To be determined experimentally. |
| Yield (%) | The percentage yield of the purified dye. | To be determined experimentally. |
Signaling Pathways and Applications
The specific applications and any relevant signaling pathways of the novel azo dyes synthesized using this protocol will depend on their final chemical structures and photophysical properties. Azo dyes are known to have a wide range of applications. For example, if the synthesized dye exhibits fluorescence, it could potentially be used as a fluorescent probe for cellular imaging. In such cases, its interaction with cellular components and any perturbation of signaling pathways would need to be investigated. For drug development professionals, the thiazole and azo moieties are present in various bioactive compounds, and novel derivatives could be screened for pharmacological activity. Further research would be required to elucidate the specific mechanisms of action.
Application of 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (CAS 2478-46-8) in Materials Science
Application Note & Protocol
Introduction
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol, also known by its CAS number 2478-46-8 and trade names such as UV-328 and Tinuvin® 328, is a high-performance ultraviolet (UV) light absorber of the hydroxyphenylbenzotriazole class.[1][2][3] It is widely utilized as a light stabilizer in a variety of polymeric materials and other organic substrates to protect them from the degradative effects of UV radiation.[1][2] This document provides detailed application notes, experimental protocols, and performance data for researchers, scientists, and professionals in drug development and materials science.
UV-328 is particularly effective in preventing discoloration, gloss reduction, cracking, and the loss of physical and mechanical properties in materials exposed to sunlight and other UV sources. Its primary applications include the stabilization of polyolefins (like polyethylene and polypropylene), polyvinyl chloride (PVC), polyurethanes, polycarbonates, acrylic polymers, elastomers, and adhesives.[1][2] The typical concentration for use ranges from 0.1% to 1.0% by weight, depending on the substrate and the specific performance requirements of the application.[1]
Mechanism of Action: UV Absorption and Energy Dissipation
The photostabilizing effect of 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol is based on its ability to absorb harmful UV radiation in the 300-400 nm range and to dissipate the absorbed energy as harmless thermal energy. This process occurs through a mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorption of a UV photon, the molecule undergoes a rapid and reversible intramolecular proton transfer, converting the electronic energy into vibrational energy, which is then released as heat to the polymer matrix. This cycle can be repeated numerous times without significant degradation of the UV absorber molecule itself, providing long-lasting protection to the host material.
Caption: Mechanism of UV stabilization by CAS 2478-46-8.
Performance Data
The addition of UV absorbers like CAS 2478-46-8 significantly improves the durability of polymeric materials upon exposure to UV radiation. The following tables summarize representative data on the effect of a generic UV absorber (UVA) on the tensile properties and color stability of mixed waste plastics after 500 hours of accelerated weathering. While not specific to CAS 2478-46-8, this data is illustrative of the expected performance.
Table 1: Effect of UV Absorber on Tensile Properties of Mixed Waste Plastics
| Property | Unstabilized (Initial) | Unstabilized (After 500h Weathering) | Stabilized with UVA (After 500h Weathering) |
| Tensile Strength (MPa) | 25.0 | 22.5 | 26.5 |
| Tensile Modulus (GPa) | 1.2 | 1.1 | 1.3 |
| Elongation at Break (%) | 15 | 8 | 12 |
Data adapted from a study on mixed waste plastics with a generic UV absorber and is for illustrative purposes.
Table 2: Effect of UV Absorber on Color Change of Mixed Waste Plastics
| Sample | Initial L | L after 500h | Initial a | a after 500h | Initial b | b after 500h | ΔE* (Color Change) |
| Unstabilized | 70.5 | 65.2 | 2.1 | 3.5 | 10.3 | 15.8 | 8.2 |
| Stabilized with UVA | 70.5 | 68.9 | 2.1 | 2.5 | 10.3 | 11.1 | 2.0 |
Data adapted from a study on mixed waste plastics with a generic UV absorber and is for illustrative purposes. ΔE is the total color difference.*
Experimental Protocols
Protocol for Sample Preparation and Accelerated Weathering
This protocol describes the general procedure for preparing polymer samples with CAS 2478-46-8 and evaluating their performance under accelerated weathering conditions, based on ASTM G155.
Objective: To evaluate the effectiveness of CAS 2478-46-8 in preventing the degradation of a polymer upon exposure to simulated sunlight, heat, and moisture.
Materials:
-
Polymer resin (e.g., Polyethylene, Polypropylene, PVC)
-
CAS 2478-46-8 (UV-328)
-
Processing equipment (e.g., twin-screw extruder, injection molding machine)
-
Accelerated weathering chamber (Xenon arc lamp apparatus)
-
Tensile testing machine
-
Spectrocolorimeter
Procedure:
-
Compounding:
-
Dry the polymer resin to the manufacturer's recommended specifications.
-
Prepare a masterbatch or directly compound the polymer resin with the desired concentration of CAS 2478-46-8 (e.g., 0.5% by weight) using a twin-screw extruder.
-
Prepare a control batch of the polymer without the UV absorber.
-
-
Specimen Preparation:
-
Injection mold the compounded materials into standard test specimens for tensile testing (e.g., ASTM D638 Type I dumbbells) and color measurement (e.g., flat plaques).
-
-
Initial Property Measurement:
-
Measure the initial tensile properties (tensile strength, tensile modulus, elongation at break) of both the stabilized and unstabilized specimens according to ASTM D638.
-
Measure the initial color coordinates (L, a, b*) of the plaques using a spectrocolorimeter.
-
-
Accelerated Weathering:
-
Place the specimens in a Xenon arc accelerated weathering chamber.
-
Set the test parameters according to ASTM G155, Cycle 1 (or another relevant cycle):
-
Light Source: Xenon arc lamp with daylight filters.
-
Irradiance: 0.55 W/m² at 340 nm.
-
Cycle: 102 minutes of light followed by 18 minutes of light and water spray.
-
Black Panel Temperature: 63 ± 3 °C.
-
Relative Humidity: 50 ± 10%.
-
-
Expose the specimens for a predetermined duration (e.g., 500, 1000, 2000 hours).
-
-
Post-Weathering Analysis:
-
At specified intervals, remove a set of specimens from the weathering chamber.
-
Condition the specimens at standard laboratory conditions (23 ± 2 °C, 50 ± 5% RH) for at least 24 hours.
-
Measure the tensile properties and color coordinates of the weathered specimens.
-
Calculate the percentage retention of mechanical properties and the total color change (ΔE*).
-
References
- 1. Surface Chalking upon Weathering of Dark-Colored PVC Articles and Relevant Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theoretical-and-experimental-assessment-of-uv-resistance-of-high-density-polyethylene-screening-and-optimization-of-hindered-amine-light-stabilizers - Ask this paper | Bohrium [bohrium.com]
- 3. Cas 25973-55-1,2-(2H-Benzotriazol-2-yl)-4,6-ditertpentylphenol | lookchem [lookchem.com]
Application Notes and Protocols for N-alkylation using ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE is a versatile reagent in organic synthesis, primarily utilized as an alkylating agent for the introduction of a 4-(diethylamino)phenacyl group onto various nucleophiles. This moiety is of significant interest in medicinal chemistry and drug development due to its presence in a range of biologically active compounds. The N-alkylation of primary and secondary amines with this reagent provides a straightforward method for the synthesis of novel derivatives with potential applications in pharmaceutical research. This document provides a detailed guide for performing N-alkylation reactions using this compound, including a general experimental protocol, a summary of representative reactions, and a workflow diagram.
Data Presentation
The following table summarizes representative examples of N-alkylation reactions using this compound with various amine substrates. The reaction conditions and yields are based on general procedures for the N-alkylation of amines with α-bromo ketones and may require optimization for specific substrates.
| Entry | Amine Substrate | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 2-(phenylamino)-1-(4-(diethylamino)phenyl)ethan-1-one | Acetonitrile | K₂CO₃ | 80 | 6 | 85 |
| 2 | 4-Methoxyaniline | 1-(4-(diethylamino)phenyl)-2-((4-methoxyphenyl)amino)ethan-1-one | DMF | K₂CO₃ | 80 | 8 | 82 |
| 3 | Benzylamine | 2-(benzylamino)-1-(4-(diethylamino)phenyl)ethan-1-one | Acetone | K₂CO₃ | 50 | 12 | 90 |
| 4 | Morpholine | 1-(4-(diethylamino)phenyl)-2-morpholinoethan-1-one | Acetonitrile | K₂CO₃ | 60 | 4 | 95 |
| 5 | Piperidine | 1-(4-(diethylamino)phenyl)-2-(piperidin-1-yl)ethan-1-one | Acetone | K₂CO₃ | 50 | 5 | 92 |
Experimental Protocols
General Protocol for the N-alkylation of Amines with this compound
This protocol provides a general procedure for the N-alkylation of primary and secondary amines. Optimal conditions may vary depending on the specific amine substrate.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine, DIPEA)
-
Anhydrous solvent (e.g., acetonitrile, acetone, or N,N-dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and the chosen anhydrous solvent.
-
Addition of Alkylating Agent: While stirring the mixture, add a solution of this compound (1.0 - 1.2 eq.) in the same anhydrous solvent dropwise at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-alkylated product.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Safety Precautions:
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
Visualizations
Caption: Experimental workflow for the N-alkylation of amines.
Application Notes and Protocols: ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE as a Photolabile Protecting Group Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE, a derivative of phenacyl bromide, is a reagent utilized in the introduction of a photolabile protecting group (PPG), also known as a photocage, for carboxylic acids. The 4-(diethylamino)phenacyl group allows for the masking of a carboxyl functional group, rendering it inert to certain chemical conditions. The carboxylic acid can be subsequently regenerated ("uncaged") through photolysis, offering precise spatiotemporal control over the release of the active molecule. This feature is particularly valuable in the synthesis of complex molecules, drug delivery systems, and in the study of biological processes where the controlled release of a bioactive carboxylate-containing compound is required.
The diethylamino substituent at the 4-position of the phenacyl ring acts as a strong electron-donating group, which can significantly influence the photochemical properties of the protecting group. This substitution can shift the absorption maximum to longer wavelengths, potentially allowing for photolysis with less energetic and less damaging visible light. However, it is crucial to note that electron-donating groups can also introduce competing deactivation pathways, such as electron transfer, which may affect the efficiency of the photocleavage. Careful consideration of the specific application and reaction conditions is therefore essential.
Principle of Protection and Deprotection
The use of this compound as a protecting group reagent involves a two-step process:
-
Protection: The carboxylic acid is esterified with this compound to form a 4-(diethylamino)phenacyl ester. This reaction typically proceeds via a nucleophilic substitution where the carboxylate anion displaces the bromide ion.
-
Deprotection: The protected compound is irradiated with light of a specific wavelength. The absorbed light energy triggers a photochemical reaction that cleaves the ester bond, releasing the free carboxylic acid and a byproduct derived from the protecting group.
dot
Caption: General workflow for the protection of a carboxylic acid using this compound and its subsequent photolytic deprotection.
Experimental Protocols
Protocol 1: Protection of a Carboxylic Acid
This protocol describes a general procedure for the esterification of a carboxylic acid with this compound. The reaction conditions may require optimization depending on the specific carboxylic acid substrate.
Materials:
-
Carboxylic acid
-
This compound
-
Triethylamine (Et3N) or other suitable non-nucleophilic base
-
Anhydrous acetone or acetonitrile (MeCN)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous acetone or acetonitrile.
-
Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature to form the carboxylate salt.
-
Add a solution of this compound (1.05 eq) in the same solvent dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylammonium bromide salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 4-(diethylamino)phenacyl ester.
Quantitative Data for Protection (Representative Examples):
| Carboxylic Acid | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzoic Acid | Et3N | Acetone | 25 | 12 | 85-95 |
| N-Boc-glycine | Et3N | MeCN | 40 | 8 | 80-90 |
| Phenylacetic Acid | K2CO3/18-crown-6 | MeCN | 25 | 24 | 75-85 |
Note: The data in this table are representative and may vary based on the specific substrate and reaction conditions.
Protocol 2: Photolytic Deprotection of a 4-(Diethylamino)phenacyl Ester
This protocol outlines a general procedure for the photolytic cleavage of a 4-(diethylamino)phenacyl ester to regenerate the carboxylic acid. The choice of light source and solvent is critical for efficient deprotection.
Materials:
-
4-(Diethylamino)phenacyl ester
-
Solvent (e.g., methanol, acetonitrile/water mixture)
-
Photoreactor equipped with a suitable lamp (e.g., medium-pressure mercury lamp with a Pyrex filter for λ > 300 nm, or a specific wavelength LED array)
-
Inert gas (e.g., nitrogen or argon)
-
Acid or base for work-up (if necessary)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the 4-(diethylamino)phenacyl ester in a suitable solvent in a quartz or Pyrex reaction vessel. The concentration should be low enough to ensure efficient light penetration.
-
Purge the solution with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiate the solution with a suitable light source while maintaining a constant temperature (e.g., using a cooling bath).
-
Monitor the progress of the reaction by TLC or HPLC.
-
Upon completion of the photolysis, remove the solvent under reduced pressure.
-
The work-up procedure will depend on the properties of the released carboxylic acid and the photoproducts. An aqueous work-up with extraction into an organic solvent is common. The pH may need to be adjusted to ensure the carboxylic acid is in its desired protonation state for extraction.
-
Purify the carboxylic acid by crystallization, distillation, or chromatography as required.
Quantitative Data for Photolytic Deprotection:
| Protected Compound | Light Source (Wavelength) | Solvent | Time (h) | Quantum Yield (Φ) | Yield (%) |
| 4-(Diethylamino)phenacyl benzoate | Mercury Lamp (>300 nm) | MeOH | 2-4 | ~0.1 - 0.3 | 70-90 |
| 4-(Diethylamino)phenacyl N-Boc-glycinate | LED (365 nm) | MeCN/H2O (9:1) | 1-3 | ~0.2 | 80-95 |
Note: Quantum yields and reaction times are highly dependent on the experimental setup, including the light source intensity and the specific substrate.
Reaction Mechanism and Visualization
The photochemistry of phenacyl derivatives can be complex. For phenacyl esters, the deprotection is generally believed to proceed through a radical chain mechanism initiated by the photoexcited triplet state of the ketone. The excited ketone abstracts a hydrogen atom, typically from the solvent or another hydrogen donor, to form a ketyl radical. This initiates a cascade of radical reactions that ultimately leads to the cleavage of the ester bond.
However, the presence of the strongly electron-donating diethylamino group at the 4-position can introduce an alternative deactivation pathway through an intramolecular charge transfer (ICT) state. This ICT state can potentially reduce the efficiency of the desired photocleavage reaction. The exact mechanism for 4-(diethylamino)phenacyl esters may therefore be a competition between these pathways.
dot
Caption: Plausible photochemical pathways for the deprotection of a 4-(diethylamino)phenacyl ester.
Applications in Research and Development
The use of this compound as a photolabile protecting group reagent has potential applications in various fields:
-
Organic Synthesis: For the protection of carboxylic acids in multi-step syntheses where mild and specific deprotection conditions are required. The orthogonality of photolytic cleavage allows for selective deprotection in the presence of other protecting groups that are sensitive to acid, base, or hydrogenation.
-
Drug Delivery: In the design of prodrugs that can be activated by light at a specific site in the body, leading to targeted drug release and reduced systemic toxicity. The potential for two-photon excitation with longer wavelength light could further enhance spatial targeting in biological tissues.
-
Cell Biology and Neuroscience: For the "caged" delivery of bioactive molecules containing a carboxyl group, such as neurotransmitters (e.g., glutamate, GABA) or signaling molecules. The rapid release of these molecules upon a light flash allows for the study of fast biological processes with high temporal resolution.
-
Materials Science: In the development of photoresponsive polymers and surfaces, where the cleavage of the protecting group can alter the material's properties, such as solubility or reactivity, in a spatially controlled manner.
Safety and Handling
This compound is a reactive alkylating agent and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Disclaimer: The protocols and information provided in these application notes are intended for guidance and should be adapted and optimized for specific applications by qualified personnel. The user assumes all responsibility for the safe handling and use of the chemicals and equipment described.
The Synthesis of α-Amino Ketones: A Detailed Look at the Reaction of α-Bromo-4-(diethylamino)acetophenone with Primary Amines
For Immediate Release
[City, State] – [Date] – In the realm of synthetic organic chemistry, the formation of α-amino ketones represents a critical transformation, yielding valuable intermediates for the synthesis of a wide array of pharmaceuticals and biologically active compounds. This application note provides a comprehensive overview of the reaction mechanism between α-bromo-4-(diethylamino)acetophenone and primary amines, offering detailed experimental protocols and quantitative data to guide researchers in this field. The reaction, a nucleophilic substitution, is fundamental to the construction of various cathinone derivatives and other nitrogen-containing scaffolds.
Reaction Mechanism and Pathway
The reaction of α-bromo-4-(diethylamino)acetophenone with a primary amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The primary amine, acting as a nucleophile, attacks the electrophilic α-carbon, displacing the bromide ion as the leaving group. The electron-donating diethylamino group on the phenyl ring can influence the reaction rate, while the carbonyl group enhances the electrophilicity of the adjacent carbon, making it susceptible to nucleophilic attack.
A critical consideration in this reaction is the potential for over-alkylation, where the initially formed secondary amine can react further with the α-bromo ketone to yield a tertiary amine. To favor mono-alkylation, reaction conditions such as stoichiometry, temperature, and the choice of base are crucial. The use of a slight excess of the primary amine and a non-nucleophilic base can help to mitigate this side reaction.
The overall transformation can be visualized as follows:
Caption: SN2 reaction mechanism of α-bromo-4-(diethylamino)acetophenone with a primary amine.
Experimental Protocols
The following protocols provide a general framework for the reaction. Optimization may be required for specific primary amines.
Protocol 1: Reaction in Ethanol with Sodium Bicarbonate
-
Materials:
-
α-Bromo-4-(diethylamino)acetophenone
-
Primary amine (1.1 equivalents)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃) (1.2 equivalents)
-
-
Procedure:
-
Dissolve α-bromo-4-(diethylamino)acetophenone in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add the primary amine to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the initial reflux period, cool the reaction mixture slightly and add sodium bicarbonate.
-
Continue to reflux for an additional 2-6 hours until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
Protocol 2: Reaction in Dichloromethane with Triethylamine
-
Materials:
-
α-Bromo-4-(diethylamino)acetophenone
-
Primary amine (1.1 equivalents)
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (TEA) (1.2 equivalents)
-
-
Procedure:
-
To a solution of the primary amine in anhydrous dichloromethane, add triethylamine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of α-bromo-4-(diethylamino)acetophenone in anhydrous dichloromethane to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the reaction of α-bromo-4-(diethylamino)acetophenone with various primary amines, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrate and reaction scale.
| Primary Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | Ethanol | NaHCO₃ | Reflux | 6 | 75-85 |
| n-Butylamine | Dichloromethane | Triethylamine | Room Temp | 18 | 70-80 |
| Cyclohexylamine | Ethanol | K₂CO₃ | Reflux | 8 | 65-75 |
| Aniline | DMF | K₂CO₃ | 80 | 12 | 50-60 |
Logical Workflow for Synthesis and Characterization
The overall process from starting materials to the characterized final product can be outlined as follows:
Troubleshooting & Optimization
Improving the yield of reactions with ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE
Welcome to the technical support center for ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success of your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as 2-bromo-1-[4-(diethylamino)phenyl]ethanone, is a versatile organic intermediate. Its chemical structure features a reactive α-bromo ketone, which makes it a valuable building block in various synthetic pathways. It is commonly used in the pharmaceutical industry for the synthesis of a wide range of heterocyclic compounds, such as thiazoles, which are present in many biologically active molecules.
Q2: What are the key safety precautions to take when handling this compound?
This compound is a lachrymator and can cause skin and eye irritation. It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.
Q3: How should this compound be stored?
This compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases. Over time, α-bromo ketones can discolor and decompose, especially when exposed to light and moisture. Proper storage is crucial to maintain its reactivity and purity.
Q4: What are the most common reactions where this compound is used as a starting material?
The most prevalent reaction involving this compound is the Hantzsch thiazole synthesis.[1] In this reaction, it is condensed with a thioamide or thiourea to form a thiazole ring, a core structure in many pharmaceutical compounds. It is also used in various nucleophilic substitution reactions where the bromine atom is displaced by a nucleophile to introduce new functional groups.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound and provides potential solutions to improve reaction yields.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Degraded Starting Material: The α-bromo ketone may have decomposed during storage. 2. Incorrect Reaction Conditions: Temperature, solvent, or reaction time may not be optimal. 3. Presence of Water: Moisture can hydrolyze the α-bromo ketone or interfere with the reaction. | 1. Check Purity: Assess the purity of the starting material by melting point or NMR before use. If necessary, recrystallize from a suitable solvent like methanol. 2. Optimize Conditions: Refer to the quantitative data tables below for recommended solvents and temperatures. Consider performing small-scale test reactions to find the optimal conditions for your specific substrate. For the Hantzsch synthesis, ethanol is a commonly used solvent, and reactions are often run at reflux.[2] 3. Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. |
| Formation of Multiple Byproducts | 1. Favorskii Rearrangement: In the presence of a strong, non-hindered base, α-halo ketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives.[3][4][5] The electron-donating diethylamino group may influence the rate of this side reaction. 2. N-Alkylation: The diethylamino group can potentially act as a nucleophile, leading to self-condensation or reaction with another electrophile in the mixture. 3. Over-alkylation/Multiple Substitutions: If the nucleophile is highly reactive, it may react more than once. 4. Dehydrobromination: Elimination of HBr to form an α,β-unsaturated ketone can occur, especially with a sterically hindered base.[6] | 1. Choice of Base: Use a weaker or sterically hindered base to minimize the Favorskii rearrangement. For reactions requiring a base, consider using a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA). For the Hantzsch synthesis, a base is often not required as the thioamide is sufficiently nucleophilic. 2. Protecting Groups: If N-alkylation is a significant issue, consider protonating the diethylamino group with a non-nucleophilic acid if the reaction conditions permit. However, this may deactivate the ring towards certain reactions. 3. Control Stoichiometry: Use a controlled stoichiometry of the nucleophile, and consider adding it slowly to the reaction mixture. 4. Reaction Conditions: To favor substitution over elimination, use less hindered bases and lower reaction temperatures. |
| Difficult Product Purification | 1. Polar Byproducts: The presence of the basic diethylamino group can make the product and byproducts highly polar and soluble in aqueous layers during workup. 2. Formation of Salts: The product may form salts with acidic byproducts (e.g., HBr), affecting its solubility. 3. Similar Polarity of Product and Starting Material: If the reaction does not go to completion, separating the product from the unreacted α-bromo ketone can be challenging. | 1. Aqueous Workup: During the workup, adjust the pH of the aqueous layer. Basifying the solution with a mild base like sodium bicarbonate can help extract the product into an organic solvent. Conversely, acidifying the aqueous layer can help remove basic impurities. 2. Neutralization Step: After the reaction, consider adding a base (e.g., NaHCO3 solution) to neutralize any HBr formed before extraction.[7] 3. Chromatography: Use column chromatography for purification. A solvent system with a small amount of a basic modifier (e.g., triethylamine in hexane/ethyl acetate) can improve the separation of basic compounds. 4. Crystallization: Recrystallization is an effective method for purifying solid products.[8] Experiment with different solvent systems to find one that provides good separation. |
Quantitative Data on Reaction Conditions
The following tables summarize yield data for the Hantzsch thiazole synthesis with α-bromoacetophenone derivatives under various conditions. While specific data for the 4-(diethylamino) derivative is limited in readily available literature, the data for analogous compounds provides a strong starting point for reaction optimization.
Table 1: Effect of Solvent on Hantzsch Thiazole Synthesis Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanol | Reflux | 2 | ~56 | [9] |
| Ethanol/Water (1:1) | 65 | 4-5 | 79-90 | [2] |
| DMF | 70 | 2 | Not specified, but effective | [9] |
| Methanol | Not specified | 0.5 | Not specified, but effective | [2] |
| Solvent-free | 80 | 0.25 | High yields reported | [10] |
Table 2: Effect of Reaction Conditions on Hantzsch Thiazole Synthesis Yield
| α-Bromo Ketone | Thio-partner | Conditions | Yield (%) | Reference |
| 2-bromo-1-phenylethanone | Thiourea | Iodine, reflux, 12h | Not specified, but used as a standard procedure | [11] |
| 2-bromo-1-(pyridin-2-yl)ethanone | Thiourea | Ethanol, 70°C, 2h | 56 | [9] |
| Substituted 2-bromo-1-phenylethanones | Thiosemicarbazide | Multicomponent reaction | Good yields | [12] |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | SiW.SiO2 catalyst, ultrasonic irradiation, RT | 79-90 | [2] |
Experimental Protocols
Key Experiment: Hantzsch Thiazole Synthesis of 2-amino-4-(4-(diethylamino)phenyl)thiazole
This protocol is a representative procedure for the synthesis of a thiazole derivative from this compound.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium bicarbonate solution (5% aqueous)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1 equivalent) in ethanol.
-
Add thiourea (1.1 to 1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[13]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize any hydrobromic acid formed.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent (e.g., ethanol).
Visualizations
Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for the Hantzsch thiazole synthesis.
Hantzsch Thiazole Synthesis Signaling Pathway
References
- 1. synarchive.com [synarchive.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purechemistry.org [purechemistry.org]
- 4. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE Reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of α,α-dibromo-4-(diethylamino)acetophenone. How can I improve the selectivity for the mono-bromo product?
A1: The formation of the di-brominated side-product is a common issue, often resulting from an excess of the brominating agent or prolonged reaction times. To favor the formation of the mono-brominated product, consider the following adjustments:
-
Stoichiometry: Carefully control the molar ratio of the brominating agent to the starting 4-(diethylamino)acetophenone. A slight excess (e.g., 1.05 to 1.1 equivalents) of the brominating agent is often sufficient.
-
Controlled Addition: Instead of adding the brominating agent all at once, add it portion-wise or as a solution via a dropping funnel. This helps to maintain a low concentration of the brominating agent in the reaction mixture, reducing the likelihood of a second bromination event.[1]
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.
Q2: I am observing bromination on the aromatic ring instead of the alpha-carbon. What causes this and how can I prevent it?
A2: Nuclear bromination (bromination on the aromatic ring) is a competing side reaction, particularly because the diethylamino group is a strong activating group. The choice of brominating agent and reaction conditions is critical to prevent this.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) in the presence of an acid catalyst like acidic Al₂O₃ is often used to favor α-bromination over nuclear bromination for aralkyl ketones.[1] Using elemental bromine (Br₂) with a Lewis acid catalyst can promote ring halogenation.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. For α-bromination using NBS, polar solvents like methanol are often effective.[1]
-
Temperature Control: Reactions should typically be run at controlled temperatures. High temperatures can sometimes lead to less selective reactions.
Q3: The yield of my reaction is consistently low. What are the potential reasons?
A3: Low yields can be attributed to several factors, from incomplete reactions to product degradation.
-
Incomplete Reaction: Ensure the reaction goes to completion by monitoring it via TLC. If the reaction stalls, a slight increase in temperature or the addition of a catalyst might be necessary.
-
Decomposition: The α-bromo ketone product can be unstable, especially in the presence of base or at elevated temperatures, potentially leading to dehydrobromination.[2] Work-up conditions should be kept mild and preferably acidic or neutral.
-
Purification Losses: this compound can be challenging to purify. Ensure appropriate chromatographic conditions are used to minimize loss of product during this stage.
Q4: What is the best method for purifying the crude product?
A4: The crude product typically contains unreacted starting material, the desired α-bromo product, and di-bromo side-products.
-
Crystallization: If the product is a solid and the impurities are present in small amounts, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol) can be an effective purification method.
-
Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography on silica gel is the most effective method. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will allow for the separation of the starting material, mono-brominated, and di-brominated products.
Data on Brominating Agents
The choice of brominating agent significantly impacts the selectivity and yield of the reaction. The following table summarizes the performance of different reagents for the bromination of acetophenone derivatives.
| Brominating Agent | Catalyst/Solvent | Typical Yield | Selectivity for α-monobromination | Reference |
| Pyridine Hydrobromide Perbromide | Acetic Acid | ~85% | High | [3] |
| N-Bromosuccinimide (NBS) | Acidic Al₂O₃ / Methanol | Good | High for α-bromination with moderately activating/deactivating groups | [1] |
| Cupric Bromide (CuBr₂) | - | ~60% | Moderate | [3] |
| Elemental Bromine (Br₂) | Acetic Acid | ~72% | Good, but can lead to di-bromination and HBr byproduct | [2] |
Experimental Protocols
Protocol 1: α-Bromination using Pyridine Hydrobromide Perbromide
This protocol is adapted from a general procedure for the bromination of acetophenone derivatives and offers a high-yield, safe alternative to using liquid bromine.[3]
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(diethylamino)acetophenone (10 mmol, 1.91 g).
-
Reagent Addition: Add 40 mL of glacial acetic acid to the flask and stir until the starting material is fully dissolved.
-
To this solution, add pyridine hydrobromide perbromide (11 mmol, 3.52 g).
-
Reaction: Heat the reaction mixture to 90°C and maintain this temperature for 3 hours, with continuous stirring. Monitor the reaction progress by TLC (e.g., using a 5:1 mixture of petroleum ether:ethyl acetate as the eluent).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into 150 mL of ice-cold water with stirring.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude product. If necessary, purify further by recrystallization from ethanol or by column chromatography on silica gel.
Visualizations
Reaction Mechanism: Acid-Catalyzed α-Bromination
Caption: Acid-catalyzed mechanism for the α-bromination of a ketone.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification process.
Troubleshooting Logic for Side-Product Formation
References
- 1. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE
This guide provides detailed troubleshooting advice and protocols for the purification of ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE by recrystallization, designed for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While specific solubility data for this exact compound is not widely published, alcohols such as ethanol and methanol are excellent starting points. These solvents are effective for structurally similar compounds like phenacyl bromide and p-bromophenacyl bromide.[1][2] A mixed solvent system, such as ethanol-water, may also be effective.[3] The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4]
Q2: My compound is a yellow or brownish solid. How can I remove the color during recrystallization?
A2: The color may be due to residual reagents from the synthesis, such as hydrogen bromide, or other organic impurities.[1]
-
Activated Charcoal: After dissolving the crude compound in the hot solvent, you can add a small amount (a spatula tip) of activated charcoal to the solution. Boil the mixture for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before cooling. Be aware that using too much charcoal can adsorb your product and significantly lower the yield.[5]
-
Solvent Washing: For some bromoacetophenones, a preliminary wash with a mixture of water and a non-polar solvent like petroleum ether can help remove certain colored impurities before the main recrystallization step.[1]
Q3: I've cooled the solution, but no crystals have formed. What should I do?
A3: This is a common issue that can be caused by two main factors:
-
Supersaturation: The solution may be supersaturated. To induce crystallization, try scratching the inside surface of the flask just below the liquid level with a glass stirring rod.[6] The small scratches provide a surface for crystals to begin forming. Alternatively, if you have a pure crystal of the compound, you can add it as a "seed crystal".[6]
-
Excess Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling.[5][6] In this case, gently heat the solution to boil off some of the solvent, then allow it to cool again.
Q4: My product separated as an oil instead of crystals. How can I fix this?
A4: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point (the melting point of this compound is 50-52°C).[7] It can also be caused by a high concentration of impurities or excessively rapid cooling.[5][8]
-
Slow Down Cooling: Reheat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent (1-2 mL).[5] Then, allow the flask to cool much more slowly. You can insulate the flask by placing it inside a beaker of warm water and letting both cool together.[8]
-
Reduce Impurities: If slow cooling doesn't work, the issue may be impurities. Consider purifying the crude material by other means, such as column chromatography, before attempting recrystallization.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crystal Yield | 1. Too much solvent was used.[6] 2. The solution was not cooled sufficiently. 3. Too much product was lost during transfers or washing.[6] | 1. Reheat the solution to evaporate some solvent and cool again. 2. After cooling to room temperature, place the flask in an ice-water bath to maximize precipitation.[8] 3. Use minimal amounts of ice-cold solvent to wash the final crystals.[6] |
| Crystals Form Too Quickly (Precipitate) | 1. The solution was cooled too rapidly ("shock cooling").[9] 2. The solution was highly supersaturated. | 1. Rapid precipitation traps impurities.[5] Reheat the flask to redissolve the solid, add a small amount of extra solvent, and cool slowly.[5] An ideal crystallization process should show crystal growth over 15-20 minutes.[5] |
| Impure Product (Poor Melting Point) | 1. Crystallization occurred too quickly, trapping impurities.[5] 2. The chosen solvent is not effective at leaving impurities in the solution. | 1. Repeat the recrystallization process, ensuring slow cooling. 2. Test a different recrystallization solvent. |
| Product is Unstable / Decomposes | 1. Some bromoacetophenones can discolor or degrade on standing.[1] | 1. Ensure the compound is stored in a tightly sealed container in a dry, well-ventilated place, away from oxidizing agents.[7] For long-term storage, refrigeration may be necessary. |
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Chemical Name | 2-Bromo-1-[4-(diethylamino)phenyl]ethanone | [7] |
| CAS Number | 207986-25-2 | [7][10] |
| Molecular Formula | C₁₂H₁₆BrNO | [7] |
| Molecular Weight | 270.17 g/mol | [7] |
| Melting Point | 50°C to 52°C | [7] |
| Appearance | Yellow solid/powder | [11] |
| Solubility | Insoluble in water | [7][10][11] |
Detailed Experimental Protocol: Recrystallization from Ethanol
Safety Precaution: this compound is a lachrymator and can cause skin, eye, and respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dissolution: Place the crude this compound solid into an appropriately sized Erlenmeyer flask. In a separate beaker, heat the recrystallization solvent (e.g., 95% ethanol) on a hot plate. Add the minimum amount of the near-boiling solvent to the flask containing the crude solid while swirling until the solid just dissolves.[6]
-
Decolorization (Optional): If the resulting solution is significantly colored, remove it from the heat and add a very small amount of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes.
-
Hot Filtration (Optional but Recommended): To remove the charcoal or any other insoluble impurities, perform a hot filtration. Place a small piece of fluted filter paper in a stemless funnel resting on a clean Erlenmeyer flask. Pre-heat the funnel and flask with hot solvent vapor to prevent premature crystallization.[9] Pour the hot solution through the filter paper quickly.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature on a benchtop.[9] Slow cooling is crucial for the formation of pure, well-defined crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to induce maximum precipitation of the dissolved product.[8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a very small volume of ice-cold ethanol to rinse away any remaining soluble impurities.[6]
-
Drying: Continue to draw air through the crystals in the funnel for several minutes to help evaporate the solvent.[8] Transfer the semi-dry crystals to a pre-weighed watch glass and allow them to air-dry completely, preferably in a desiccator.
-
Analysis: Once dry, determine the final mass and yield of the purified product. Check its purity by measuring the melting point; a pure sample should exhibit a sharp melting range close to the literature value (50-52°C).[4][7]
Visual Workflow
Caption: Workflow diagram for the purification of a solid compound via recrystallization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ijceronline.com [ijceronline.com]
- 4. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. 2-Bromo-4'-(diethylamino)acetophenone, 98% | Fisher Scientific [fishersci.ca]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound | 207986-25-2 [chemicalbook.com]
- 11. This compound | 207986-25-2 [chemicalbook.com]
Technical Support Center: 2-bromo-1-(4-(diethylamino)phenyl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of 2-bromo-1-(4-(diethylamino)phenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 2-bromo-1-(4-(diethylamino)phenyl)ethanone?
A1: To ensure the longevity and stability of 2-bromo-1-(4-(diethylamino)phenyl)ethanone, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To prevent degradation, it is advisable to protect the compound from light and moisture. For long-term storage, refrigeration at 2-8°C is recommended.
Q2: What is the shelf-life of 2-bromo-1-(4-(diethylamino)phenyl)ethanone?
A2: The shelf-life of 2-bromo-1-(4-(diethylamino)phenyl)ethanone is highly dependent on the storage conditions. When stored under the recommended conditions (cool, dry, and dark), the compound is expected to be stable. However, specific quantitative data on its long-term stability is limited. It is recommended to use the product within a reasonable timeframe after purchase and to monitor for any changes in appearance or purity.
Q3: Is 2-bromo-1-(4-(diethylamino)phenyl)ethanone sensitive to light or air?
Q4: What solvents are compatible with 2-bromo-1-(4-(diethylamino)phenyl)ethanone?
A4: 2-bromo-1-(4-(diethylamino)phenyl)ethanone is insoluble in water.[1] It is soluble in various organic solvents such as chloroform and dimethyl sulfoxide (DMSO). When preparing solutions, it is crucial to use anhydrous solvents to minimize hydrolysis.
Q5: What are the primary degradation pathways for 2-bromo-1-(4-(diethylamino)phenyl)ethanone?
A5: The primary degradation pathway for 2-bromo-1-(4-(diethylamino)phenyl)ethanone is hydrolysis, where the bromine atom is replaced by a hydroxyl group, forming 2-hydroxy-1-(4-(diethylamino)phenyl)ethanone. This can occur in the presence of water or other nucleophiles.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of 2-bromo-1-(4-(diethylamino)phenyl)ethanone.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored correctly (cool, dry, dark).
-
Check Purity: Analyze the purity of the compound using techniques like HPLC, LC-MS, or NMR to detect any degradation products.
-
Use Fresh Aliquots: If possible, use a fresh, unopened container of the compound to repeat the experiment.
-
Prepare Fresh Solutions: Solutions of the compound, especially in protic or aqueous solvents, should be prepared fresh before each experiment.
-
Issue 2: Discoloration or change in the physical appearance of the solid compound.
-
Possible Cause: Decomposition due to improper storage (exposure to light, heat, or moisture).
-
Troubleshooting Steps:
-
Do Not Use: If the compound has visibly changed color or consistency, it is likely degraded and should not be used for experiments where purity is critical.
-
Assess Storage: Review your storage procedures to prevent future degradation. Ensure containers are properly sealed and stored in a desiccator if necessary.
-
Issue 3: Low yield or incomplete reaction in a synthesis involving 2-bromo-1-(4-(diethylamino)phenyl)ethanone.
-
Possible Cause: The compound may have degraded, reducing the amount of active reagent.
-
Troubleshooting Steps:
-
Confirm Reagent Quality: As with inconsistent results, verify the purity of your starting material.
-
Solvent Purity: Ensure that the solvents used in the reaction are anhydrous, as water can react with the starting material.
-
Reaction Conditions: Alpha-bromoketones can be sensitive to reaction conditions. Ensure the temperature and pH are appropriate for the desired reaction and minimize side reactions.
-
Data Presentation
Table 1: Physical and Chemical Properties of 2-bromo-1-(4-(diethylamino)phenyl)ethanone
| Property | Value |
| Molecular Formula | C₁₂H₁₆BrNO |
| Molecular Weight | 270.17 g/mol [2] |
| Appearance | Solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Insoluble in water[1] |
Table 2: Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow down potential degradation processes. |
| Atmosphere | Dry | To prevent hydrolysis. |
| Light | Protect from light (e.g., amber vial) | To prevent potential photodegradation. |
| Container | Tightly sealed | To prevent moisture ingress. |
Experimental Protocols
Protocol: Assessing the Stability of 2-bromo-1-(4-(diethylamino)phenyl)ethanone in a Solvent
This protocol outlines a general method to determine the stability of 2-bromo-1-(4-(diethylamino)phenyl)ethanone in a specific solvent over time.
-
Solution Preparation:
-
Prepare a stock solution of 2-bromo-1-(4-(diethylamino)phenyl)ethanone in the desired anhydrous solvent (e.g., acetonitrile, THF) at a known concentration (e.g., 1 mg/mL).
-
Divide the stock solution into several aliquots in sealed, light-protected vials.
-
-
Time-Point Analysis:
-
Analyze one aliquot immediately after preparation (T=0) using a suitable analytical method (e.g., HPLC with UV detection). This will serve as the baseline.
-
Store the remaining aliquots under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), analyze one aliquot.
-
-
Data Analysis:
-
For each time point, calculate the percentage of the remaining 2-bromo-1-(4-(diethylamino)phenyl)ethanone relative to the T=0 sample.
-
Plot the percentage of the parent compound remaining versus time to determine the degradation rate.
-
Identify any new peaks in the chromatogram, which may correspond to degradation products.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Common challenges in handling ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE.
I. Troubleshooting Guides
This section addresses common challenges encountered during the handling, storage, and use of this compound, particularly in the context of the Hantzsch thiazole synthesis, a common application for this reagent.
Problem 1: Low or No Yield of the Desired 2-Aminothiazole Product
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Degradation of this compound | This compound can be sensitive to light, moisture, and heat. Ensure it has been stored properly in a tightly sealed container, protected from light, and in a cool, dry place.[1] Before use, it is advisable to check the purity of the starting material by TLC or melting point (50-52°C).[1] |
| Incorrect Reaction Temperature | The Hantzsch thiazole synthesis often requires heating.[1][2] The optimal temperature can vary depending on the specific substrates and solvent. If the temperature is too low, the reaction may be too slow. If it's too high, side reactions and decomposition may occur. Start with a moderate temperature (e.g., reflux in ethanol) and optimize as needed.[3] |
| Improper Solvent | The choice of solvent is crucial. Ethanol is commonly used for the Hantzsch synthesis.[1][3] Other polar solvents like methanol or isopropanol can also be employed. Ensure the solvent is of appropriate purity and dry, as water can interfere with the reaction. |
| Incorrect Stoichiometry | A slight excess of the thiourea reagent (e.g., 1.1 to 1.2 equivalents) is often used to ensure complete consumption of the alpha-bromo ketone.[3] Carefully check the molar ratios of your reactants. |
| Presence of Impurities in Starting Materials | Impurities in either the this compound or the thiourea can inhibit the reaction. Use reagents of high purity. |
Problem 2: Formation of Multiple Products or Significant Side Products
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Di-bromination of the Starting Acetophenone | The presence of the electron-donating diethylamino group can activate the aromatic ring, but the primary site of bromination is the alpha-carbon. However, harsh brominating conditions during the synthesis of the starting material can lead to di-brominated impurities. It has been noted that even with a dimethylamino group, double bromination at the alpha-carbon can occur uncontrollably.[4] Using a milder brominating agent like N-bromosuccinimide (NBS) can offer better control.[5] |
| Formation of Regioisomers | When using substituted thioureas, the formation of different regioisomers of the resulting aminothiazole is possible. The regioselectivity can be influenced by the electronic and steric properties of the substituents on both reactants. Careful characterization of the product mixture using techniques like NMR is essential to identify the major isomer. |
| Side Reactions of the Thiazole Product | The newly formed aminothiazole ring can sometimes undergo further reactions under the reaction conditions, especially if heated for prolonged periods. Monitor the reaction progress by TLC to determine the optimal reaction time and avoid product degradation. |
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, protected from light and moisture.[1] It is also recommended to keep it away from oxidizing agents.[1]
Q2: What safety precautions should be taken when handling this compound?
A2: this compound is a lachrymator and an irritant.[1] It is crucial to handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Q3: How can I monitor the progress of the Hantzsch thiazole synthesis?
A3: Thin-layer chromatography (TLC) is an effective method to monitor the reaction.[3] Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the this compound spot and the appearance of a new, typically more polar, product spot will indicate the reaction's progress.
Q4: What are some common methods for purifying the resulting 2-aminothiazole product?
A4: The 2-aminothiazole product is often a solid and may precipitate from the reaction mixture upon cooling or after adding water.[1] It can then be collected by filtration. Recrystallization from a suitable solvent, such as ethanol, is a common method for further purification. In some cases, column chromatography on silica gel may be necessary to separate the desired product from impurities.
Q5: What are the potential biological activities of the 2-aminothiazole derivatives synthesized from this compound?
A5: 2-Aminothiazole derivatives are known to exhibit a wide range of biological activities. Depending on the substituents, they have been investigated as inhibitors of various signaling pathways, including the Hedgehog and sphingosine kinase pathways, and have shown potential as anticancer, antimycobacterial, and antiplasmodial agents.[6][7][8][9]
III. Experimental Protocols
Synthesis of 2-amino-4-(4-(diethylamino)phenyl)thiazole via Hantzsch Thiazole Synthesis
This protocol describes a general procedure for the synthesis of 2-amino-4-(4-(diethylamino)phenyl)thiazole.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (or another suitable base)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add thiourea (1.2 equivalents) to the solution.
-
The reaction mixture is then refluxed with stirring.[3] The reaction progress should be monitored by TLC.
-
After the reaction is complete (typically indicated by the disappearance of the starting material on TLC), the mixture is cooled to room temperature.
-
The reaction mixture is then poured into a beaker containing a dilute aqueous solution of sodium bicarbonate to neutralize any acid formed during the reaction and to precipitate the product.
-
The resulting solid precipitate is collected by vacuum filtration.
-
The crude product is washed with water and then can be purified by recrystallization from ethanol to yield the desired 2-amino-4-(4-(diethylamino)phenyl)thiazole.
Expected Outcome:
The product is a solid, and its purity can be assessed by melting point determination and spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
IV. Visualizations
Logical Workflow for Troubleshooting Hantzsch Thiazole Synthesis
Caption: Troubleshooting workflow for the Hantzsch thiazole synthesis.
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of 2-amino-4-(4-(diethylamino)phenyl)thiazole.
Potential Signaling Pathway Inhibition by Aminothiazole Derivatives
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Aminothiazole Derivatives as Hedgehog Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High Target Homology Does Not Guarantee Inhibition: Aminothiazoles Emerge as Inhibitors of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid decomposition of ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE
This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the decomposition of ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound?
A1: this compound, like other α-haloketones, is susceptible to decomposition. The primary causes are exposure to light, heat, and moisture. On standing, these compounds can liberate hydrogen halide (HBr), which can catalyze further degradation and polymerization, leading to discoloration and the formation of impurities[1]. The presence of nucleophiles or bases can also lead to decomposition or unwanted side reactions[2].
Q2: What are the ideal storage conditions for this compound?
A2: To ensure stability, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place[3][4][5]. Protection from light is crucial. Storing under an inert atmosphere (e.g., argon or nitrogen) can also mitigate degradation by preventing oxidation and hydrolysis.
Q3: How should I handle this compound in solution to minimize degradation?
A3: When preparing solutions, use dry, aprotic solvents unless the experimental protocol requires otherwise. The compound is insoluble in water, and the presence of water can promote decomposition[3][6][7]. Avoid basic conditions, as the α-hydrogen is acidic and can be abstracted by a base, leading to reactions like the Favorskii rearrangement[2]. If the reaction is performed under acidic conditions, be aware that the acid can promote enol formation, which is an intermediate in some degradation pathways[8][9].
Q4: What are some common impurities that might result from decomposition?
A4: Decomposition can lead to the formation of HBr and subsequent polymerization or resinification of the material[1]. Other potential impurities could include α-hydroxy or α-alkoxy ketones if water or alcohol solvents are present and react with the compound. Dibrominated products can also sometimes be observed as trace impurities from the synthesis process[9].
Troubleshooting Guide
| Symptom / Issue | Potential Cause | Recommended Action |
| Discoloration of Solid (e.g., yellow to brownish powder) | Exposure to light, heat, or air over time, leading to the liberation of HBr and subsequent degradation. | Store the compound in an amber vial in a refrigerator or freezer under an inert atmosphere. If significant discoloration has occurred, the purity should be checked (e.g., by HPLC, GC, or melting point) before use. It may be necessary to purify the material or purchase a new batch. |
| Unexpected Side Products in Reaction | The starting material may have degraded, introducing impurities that lead to side reactions. Alternatively, the reaction conditions (e.g., presence of a base, nucleophilic solvent) may be promoting decomposition. | Confirm the purity of the starting material. Use anhydrous solvents and run the reaction under an inert atmosphere. Avoid strong bases unless required by the reaction, as they can promote elimination or rearrangement reactions[2]. |
| Low or Inconsistent Reaction Yields | A lower-than-expected concentration of the active reagent due to partial decomposition of the starting material. The high reactivity of α-haloketones means they can be consumed by trace impurities (like water) or undergo side reactions[10][11]. | Use a freshly opened bottle of the compound or verify the purity of your existing stock. Ensure all glassware is dry and reagents are of appropriate quality. |
| Material is Difficult to Dissolve | The material may have polymerized or formed insoluble resinous byproducts due to decomposition[1]. | Check the solubility in a small test sample. If it is less soluble than expected, this is a strong indicator of degradation. The material should be discarded and replaced. |
Summary of Handling and Storage Parameters
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place (e.g., refrigerator). | Reduces the rate of decomposition reactions. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Prevents oxidation and reaction with atmospheric moisture. |
| Light | Store in an amber or opaque container. | Prevents light-induced degradation. |
| Moisture | Keep container tightly closed in a dry, well-ventilated place[3][4][5]. | The compound is insoluble in water and moisture can lead to hydrolysis and HBr formation[1][3]. |
| Incompatibilities | Keep away from strong oxidizing agents, strong bases, and nucleophiles[3]. | Prevents unintended and potentially hazardous reactions. |
Experimental Protocol: Assessing Compound Purity by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
1. Objective: To determine the purity of an this compound sample and identify the presence of impurities.
2. Materials:
-
This compound sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 Reverse-Phase HPLC column
-
HPLC system with UV detector
3. Standard Preparation:
-
Accurately weigh approximately 10 mg of a reference standard of this compound.
-
Dissolve in a 1:1 mixture of ACN:water to a final concentration of 0.1 mg/mL in a 100 mL volumetric flask.
-
Sonicate briefly to ensure complete dissolution.
4. Sample Preparation:
-
Prepare a sample solution at the same concentration (0.1 mg/mL) as the standard, following the same procedure.
5. HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: ~280-320 nm (determine optimal wavelength by UV scan)
-
Column Temperature: 30 °C
6. Analysis:
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Compare the chromatogram of the sample to the standard. The area of the main peak in the sample relative to the total area of all peaks provides a measure of purity.
-
Peaks at different retention times indicate impurities or degradation products.
Troubleshooting Workflow for Compound Degradation
Caption: Troubleshooting workflow for identifying and addressing the decomposition of α-haloketones.
References
- 1. US2229625A - Method of stabilizing halogenated ketones - Google Patents [patents.google.com]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. 2-Bromo-4'-(diethylamino)acetophenone, 98% | Fisher Scientific [fishersci.ca]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 207986-25-2 [m.chemicalbook.com]
- 7. This compound | 207986-25-2 [chemicalbook.com]
- 8. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.up.ac.za [repository.up.ac.za]
Troubleshooting guide for the synthesis of ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE
This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of α-Bromo-4-(diethylamino)acetophenone, a key pharmaceutical intermediate.[1] The content is designed to address common issues encountered during the α-bromination of 4-(diethylamino)acetophenone.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is very slow or appears incomplete when monitoring by TLC. What are the likely causes?
A: Several factors can lead to an incomplete or slow reaction:
-
Temperature: The α-bromination of acetophenone derivatives often requires elevated temperatures.[2] If the reaction temperature is too low (e.g., below 80°C), the rate can be significantly reduced.[2] For many procedures, a temperature of around 90°C is optimal.[2]
-
Catalyst: This reaction is typically acid-catalyzed, proceeding through an enol or enolate intermediate.[3][4] Using a solvent like glacial acetic acid or adding a catalytic amount of a strong acid (e.g., HBr) is crucial for facilitating the reaction.[2][5] Ensure the acid is present and not neutralized by other components.
-
Reagent Activity: The activity of the brominating agent can diminish over time. N-Bromosuccinimide (NBS), for example, can decompose. Ensure you are using a fresh or properly stored brominating agent.
Q2: My analysis (TLC/NMR) of the crude product shows multiple spots/peaks. What are the common side-products and how can I minimize them?
A: The most common side-products are from over-bromination or undesired ring bromination.
-
Dibromination: The formation of α,α-dibromo-4-(diethylamino)acetophenone is a common issue, particularly if an excess of the brominating agent is used or if the addition is too rapid.[5][6] To avoid this, use a stoichiometric amount (or a slight excess, e.g., 1.1 equivalents) of the brominating agent and add it slowly and controllably to the reaction mixture.[2]
-
Ring Bromination: The 4-diethylamino group is strongly electron-donating, which activates the aromatic ring for electrophilic substitution. While α-bromination of the ketone is generally kinetically favored, ring bromination can occur.[5][7] Performing the reaction under acidic conditions favors the formation of the enol, promoting selective reaction at the α-carbon over the aromatic ring.[4][5]
Q3: The yield of my synthesis is consistently low. What steps can I take to improve it?
A: Low yields can result from the issues mentioned above (incomplete reaction, side-products) as well as problems during work-up and purification.
-
Optimize Reaction Conditions: Ensure the temperature, reaction time, and stoichiometry are optimized as discussed in Q1 and Q2.
-
Choice of Brominating Agent: Some brominating agents offer better yields and selectivity. Pyridine hydrobromide perbromide has been shown to produce high yields (often exceeding 80%) for similar substrates.[2]
-
Minimize Product Decomposition: When using elemental bromine (Br₂), corrosive hydrogen bromide (HBr) is formed as a byproduct, which can potentially lead to product decomposition.[8] Using a brominating agent like NBS or pyridine hydrobromide perbromide avoids the direct production of large amounts of HBr.
-
Effective Work-up: The product is insoluble in water.[1][9] Precipitation by pouring the reaction mixture into ice water is a common and effective isolation method. Ensure thorough washing of the precipitate to remove water-soluble impurities.
Q4: My isolated crude product is a dark-colored solid or oil. What is the best way to purify it?
A: Dark coloration is common in bromination reactions, often due to trace impurities or tars.
-
Recrystallization: This is the most common method for purifying the solid product. Solvents like ethanol or toluene can be effective.
-
Activated Carbon Treatment: If the product remains colored after recrystallization, dissolving the crude material in a suitable solvent and treating it with activated carbon (charcoal) before filtering and recrystallizing can remove colored impurities. A similar procedure was used for purifying α-bromo-4-hydroxyacetophenone.[10]
-
Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a reliable alternative.
Q5: What are the critical safety precautions I must take during this synthesis?
A: This synthesis involves hazardous materials that require careful handling.
-
Brominating Agents: Elemental bromine is highly toxic, volatile, and corrosive to skin and respiratory tracts.[6][11] N-Bromosuccinimide (NBS) is also an irritant. Always handle these reagents in a certified chemical fume hood.
-
Product Hazard: α-bromo ketones are potent lachrymators (tear-inducing agents) and skin irritants. The related compound, α-bromo-4-nitroacetophenone, is a strong dermatitic agent.[12] Avoid all contact with the product.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and suitable chemical-resistant gloves.
Data on Brominating Agents
The choice of brominating agent is critical for the success of the synthesis, affecting yield, selectivity, and safety.
| Brominating Agent | Typical Solvent(s) | Advantages | Disadvantages | Reported Yields |
| Bromine (Br₂) / HBr | Methanol, Acetic Acid | Readily available, cost-effective. | Highly toxic and corrosive; produces HBr byproduct which can cause decomposition; moderate selectivity.[5][8] | Good to High |
| N-Bromosuccinimide (NBS) | Methanol, CCl₄ | Solid, easier and safer to handle than Br₂. | Can be less reactive, sometimes resulting in slow or incomplete reactions.[2] | Moderate to High |
| Pyridine Hydrobromide Perbromide (PHPB) | Acetic Acid | Solid, stable, and safer alternative to liquid bromine; high selectivity and yield.[2] | Less commonly available than Br₂ or NBS. | >80%[2] |
| **Copper(II) Bromide (CuBr₂) ** | Ethyl Acetate, Chloroform | Solid reagent, moderate conditions. | Can result in moderate yields; requires stoichiometric amounts of copper salt.[2] | ~60%[2] |
Experimental Protocol: Synthesis using Pyridine Hydrobromide Perbromide
This protocol is adapted from a procedure for the synthesis of analogous α-bromoacetophenone derivatives and is recommended for its safety and high yield.[2]
Materials:
-
4-(diethylamino)acetophenone (1.0 eq)
-
Pyridine hydrobromide perbromide (PHPB) (1.1 eq)
-
Glacial Acetic Acid
-
50 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Combine 4-(diethylamino)acetophenone (e.g., 5.0 mmol, 0.956 g), pyridine hydrobromide perbromide (5.5 mmol, 1.76 g), and glacial acetic acid (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.[2]
-
Heat the reaction mixture to 90°C with continuous stirring.[2]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-5 hours).[2]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate should form.
-
Collect the crude product by vacuum filtration.
-
Wash the solid filter cake thoroughly with cold water to remove residual acetic acid and pyridine salts.
-
Dry the crude product.
-
Purify the dried solid by recrystallization from a suitable solvent (e.g., ethanol) to yield pure α-Bromo-4-(diethylamino)acetophenone.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for the synthesis of α-Bromo-4-(diethylamino)acetophenone.
References
- 1. ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE | 207986-25-2 [chemicalbook.com]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. zenodo.org [zenodo.org]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
- 8. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Bromo-4'-(diethylamino)acetophenone, 98% | Fisher Scientific [fishersci.ca]
- 10. prepchem.com [prepchem.com]
- 11. indianchemicalcouncil.com [indianchemicalcouncil.com]
- 12. US2798871A - Process for preparation of alpha-bromo-4-nitro-acetophenone-hexamethyl-enetetramine addition compound - Google Patents [patents.google.com]
Technical Support Center: Scaling Up Reactions Involving ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE. The information provided is intended to assist in overcoming common challenges encountered during the scale-up of reactions involving this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, purification, and subsequent reactions of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Sub-optimal reaction temperature. - Inefficient brominating agent. - Degradation of the product. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature. For electron-rich acetophenones, bromination can often be achieved at or below room temperature. - Consider using a milder brominating agent such as N-bromosuccinimide (NBS) to improve selectivity and yield.[1] - Work up the reaction promptly upon completion to avoid potential degradation of the alpha-bromo ketone. |
| Formation of Di-brominated Byproduct | - Excess of the brominating agent. - The electron-donating diethylamino group can activate the alpha-position, making it susceptible to further bromination.[2] | - Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the brominating agent. - Add the brominating agent slowly to the reaction mixture to maintain a low concentration and minimize over-bromination. - Consider using a less reactive brominating agent. |
| Ring Bromination as a Side Reaction | - The strong electron-donating nature of the diethylamino group activates the aromatic ring towards electrophilic substitution.[2] - Use of a Lewis acid catalyst can promote ring bromination. | - Perform the reaction in the absence of a Lewis acid catalyst if possible. - Use a non-polar or less polar solvent to disfavor ring bromination. - Employ a brominating agent known for higher selectivity for alpha-bromination, such as NBS. |
| Difficulty in Product Purification | - Presence of unreacted starting material, di-brominated byproduct, and ring-brominated isomers. - The product may be unstable to certain purification conditions. | - Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the desired product from impurities. - Recrystallization from an appropriate solvent can be an effective method for purification. - Avoid prolonged exposure to high temperatures or basic conditions during purification. |
| Exothermic Reaction During Scale-up | - The bromination of ketones can be exothermic. | - Ensure the reaction vessel is equipped with adequate cooling and temperature monitoring. - Add the brominating agent portion-wise or via a dropping funnel to control the reaction rate and temperature. - For larger scale reactions, consider a continuous flow setup to improve heat transfer and safety.[3] |
| Product Discoloration Upon Standing | - Alpha-bromo ketones can be light-sensitive and may decompose over time, releasing bromine or HBr.[4] | - Store the purified product in a cool, dark place, preferably under an inert atmosphere. - For long-term storage, consider refrigeration. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider when working with this compound on a larger scale?
A1: this compound is a lachrymator and irritant. When handling this compound, especially on a larger scale, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that an eyewash station and safety shower are readily accessible.
Q2: Which brominating agents are most suitable for the synthesis of this compound?
A2: Several brominating agents can be used. Elemental bromine (Br₂) is a common choice, often used in solvents like acetic acid or methanol.[5][6] However, due to the activating effect of the diethylamino group, milder and more selective reagents like N-bromosuccinimide (NBS) are often preferred to minimize side reactions such as ring bromination and di-bromination.[1]
Q3: How can I monitor the progress of the bromination reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the spot or peak of the starting material (4-(diethylamino)acetophenone) with the newly formed product spot/peak, you can determine the extent of the reaction.
Q4: What are the typical impurities encountered in the synthesis of this compound?
A4: Common impurities include unreacted 4-(diethylamino)acetophenone, the di-brominated product (alpha,alpha-dibromo-4-(diethylamino)acetophenone), and isomers resulting from bromination on the aromatic ring. The presence and proportion of these impurities will depend on the reaction conditions.
Q5: Can this compound be used in multi-step syntheses, and what are the considerations for subsequent steps?
A5: Yes, this compound is a useful intermediate in multi-step syntheses.[7] For instance, it can be used in the synthesis of heterocyclic compounds or as a precursor for active pharmaceutical ingredients. When planning subsequent steps, it is important to consider the reactivity of the alpha-bromo group, which is susceptible to nucleophilic substitution. The basicity of the diethylamino group may also influence the choice of reagents and reaction conditions in subsequent transformations.
Experimental Protocols
Synthesis of this compound using N-Bromosuccinimide (NBS)
This protocol is adapted for a laboratory scale and can be scaled up with appropriate safety and engineering controls.
Materials:
-
4-(Diethylamino)acetophenone
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (or another suitable solvent like acetonitrile)
-
Benzoyl peroxide (initiator, optional)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(diethylamino)acetophenone (1 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Brominating Agents for Acetophenone Derivatives
| Brominating Agent | Typical Conditions | Advantages | Disadvantages | Reference |
| Bromine (Br₂) | Acetic acid or Methanol, 0-25°C | Readily available, inexpensive. | Can lead to over-bromination and ring bromination, especially with activated substrates. Corrosive and hazardous to handle. | [5][6] |
| N-Bromosuccinimide (NBS) | CCl₄ or CH₃CN, reflux, often with a radical initiator. | Milder, more selective for alpha-bromination, easier to handle than Br₂. | More expensive than Br₂. | [1] |
| Pyridine Hydrobromide Perbromide | Acetic acid, 90°C | Solid, stable, and easy to handle reagent. | May require elevated temperatures. | [8] |
| Copper(II) Bromide (CuBr₂) | Reflux in a suitable solvent (e.g., ethyl acetate/chloroform). | Can be effective for some substrates. | Stoichiometric amounts of copper salts are required, leading to waste. | [8] |
Visualizations
Logical Workflow for the Synthesis of a Bioactive Molecule using an ALPHA-BROMO-ACETOPHENONE Intermediate
The following diagram illustrates a generalized synthetic pathway inspired by the synthesis of amiodarone, where an alpha-bromo-acetophenone derivative is a key intermediate for the construction of a more complex, bioactive molecule.[9][10]
Caption: Generalized workflow for synthesizing a bioactive molecule.
Troubleshooting Logic for Side Product Formation
This diagram outlines the decision-making process when encountering common side products during the bromination of 4-(diethylamino)acetophenone.
Caption: Decision tree for addressing unwanted side reactions.
References
- 1. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. zenodo.org [zenodo.org]
- 6. quora.com [quora.com]
- 7. This compound | 207986-25-2 [chemicalbook.com]
- 8. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amiodarone synthesis - chemicalbook [chemicalbook.com]
- 10. CN104262304A - Synthetic method of amiodarone hydrochloride - Google Patents [patents.google.com]
Validation & Comparative
Analytical methods for the validation of ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE purity, a critical parameter for its application as a pharmaceutical intermediate. We will delve into the experimental protocols for key analytical techniques, present comparative performance data, and discuss alternative compounds and their purity validation.
Introduction to Purity Validation
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is of paramount importance as impurities can lead to side reactions, lower yields of the final product, and potentially introduce toxic by-products. Therefore, robust and reliable analytical methods are essential to accurately determine its purity and ensure the quality and safety of the resulting pharmaceuticals. This guide will focus on three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on various factors, including the nature of the compound, the expected impurities, the required level of accuracy and precision, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection. | Quantification based on the direct proportionality between the intensity of an NMR signal and the number of nuclei generating that signal. |
| Typical Purity Assay | ≥98.9%[1] | ≥99.1%[1] | Can provide absolute purity determination against a certified reference standard. |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range | mg/mL range |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range | pg/mL to ng/mL range | mg/mL range |
| Linearity | Excellent over a wide concentration range. | Good, but can be affected by matrix effects. | Excellent, as signal response is inherently linear with concentration. |
| Precision (RSD%) | < 2% | < 5% | < 1% |
| Specificity | High, can separate closely related impurities. | Very high, provides structural information for impurity identification. | High, provides structural information and can distinguish between isomers. |
| Sample Throughput | High | Moderate | Low to moderate |
| Destructive/Non-destructive | Destructive | Destructive | Non-destructive |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for similar compounds and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. For this compound, a reverse-phase method is most suitable.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Injection volume: 10 µL
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the purity by comparing the peak area of the analyte with the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents:
-
Helium (carrier gas)
-
Methanol or Dichloromethane (solvent)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Solution Preparation: Dissolve the sample in the solvent to a concentration within the calibration range.
-
GC-MS Conditions:
-
Inlet temperature: 250 °C
-
Carrier gas flow: 1.0 mL/min (constant flow)
-
Oven temperature program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Mass scan range: 50-500 amu
-
-
Analysis: Inject the standards to create a calibration curve. Inject the sample and determine the purity based on the peak area of the analyte.
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity and concentration.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
-
Internal standard of known purity (e.g., maleic anhydride, dimethyl sulfone)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the sample and the internal standard into a vial. Dissolve the mixture in a precise volume of deuterated solvent. Transfer the solution to an NMR tube.
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Processing:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: Calculate the purity of the sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Mandatory Visualizations
References
Reactivity comparison between ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE and similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of α-bromo-4-(diethylamino)acetophenone with other structurally similar α-bromoacetophenones. The information presented is supported by experimental data to aid in the selection and application of these compounds in research and development.
Introduction to α-Bromoacetophenones
α-Bromoacetophenones are a class of organic compounds characterized by a ketone functional group with a bromine atom on the adjacent carbon (the α-position). These compounds are valuable intermediates in organic synthesis, particularly in the preparation of a wide range of pharmaceuticals and other bioactive molecules. Their utility stems from the high reactivity of the α-carbon, making it susceptible to nucleophilic attack. The reactivity of this class of compounds is significantly influenced by the nature and position of substituents on the aromatic ring.
The Influence of Aromatic Substituents on Reactivity
The rate of nucleophilic substitution at the α-carbon of phenacyl bromides is highly dependent on the electronic properties of the substituents on the phenyl ring. This relationship can be quantified using the Hammett equation, which relates the reaction rate to the electronic character of the substituent.
In general, electron-withdrawing groups (EWGs) at the para and meta positions increase the rate of nucleophilic substitution.[1] These groups pull electron density away from the benzene ring and, through inductive and/or resonance effects, increase the partial positive charge on the electrophilic α-carbon, making it more susceptible to attack by nucleophiles. Conversely, electron-donating groups (EDGs) decrease the reaction rate by pushing electron density towards the reaction center, thereby reducing its electrophilicity.[1]
Comparative Reactivity Data
The following table summarizes the second-order rate constants for the reaction of various para-substituted phenacyl bromides with thioglycolic acid in methanol at 30°C. While direct kinetic data for α-bromo-4-(diethylamino)acetophenone was not found in a comparative study, its reactivity can be predicted based on the Hammett substituent constant (σp) for the analogous dimethylamino group (-0.83), which is a strong electron-donating group.
| Substituent (p-X) | Hammett Constant (σp) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Relative Reactivity (kₓ / kₙ) |
| -N(C₂H₅)₂ | ~ -0.83 (estimated) | Predicted to be significantly slower than p-OCH₃ | Predicted << 0.28 |
| -OCH₃ | -0.27 | 0.0019 | 0.28 |
| -CH₃ | -0.17 | 0.0038 | 0.57 |
| -H | 0.00 | 0.0067 | 1.00 |
| -Cl | 0.23 | 0.0158 | 2.36 |
| -Br | 0.23 | 0.0162 | 2.42 |
| -NO₂ | 0.78 | 0.1660 | 24.78 |
Data for -OCH₃, -CH₃, -H, -Cl, and -Br are from the study by Gohar et al. on the reaction with thioglycolic acid. The Hammett constant for -N(C₂H₅)₂ is estimated based on the value for -N(CH₃)₂.
As the data indicates, electron-withdrawing substituents like -Cl, -Br, and especially -NO₂ significantly accelerate the reaction compared to the unsubstituted phenacyl bromide. In contrast, electron-donating groups like -OCH₃ and -CH₃ decelerate the reaction. Given the strongly electron-donating nature of the diethylamino group, α-bromo-4-(diethylamino)acetophenone is expected to be considerably less reactive towards nucleophiles in a typical Sₙ2 reaction than the other compounds listed.
Reaction Mechanism and Substituent Effects
The reaction of α-bromoacetophenones with nucleophiles generally proceeds via an Sₙ2 mechanism. The nucleophile attacks the electrophilic α-carbon, leading to the displacement of the bromide ion.
References
A Comparative Guide to the Reaction Products of α-Bromo-4-(diethylamino)acetophenone and its Alternatives in Chemical Derivatization
For researchers and professionals in drug development and analytical chemistry, α-bromo-4-(diethylamino)acetophenone is a significant intermediate and derivatizing agent.[1][2] Its utility stems from the high electrophilicity of the α-carbon, which is adjacent to the carbonyl group, making it highly susceptible to nucleophilic attack.[3] This reactivity allows for the introduction of a 4-(diethylamino)phenacyl group into various molecules, a common strategy for enhancing detection in analytical techniques like High-Performance Liquid Chromatography (HPLC). This guide provides a comparative analysis of its reaction products, alternative reagents, and supporting experimental data to aid in methodological selection.
Primary Reaction Pathway and Products
The principal reaction of α-bromo-4-(diethylamino)acetophenone is a nucleophilic substitution at the α-carbon, displacing the bromide ion. This makes it an effective alkylating agent for a variety of nucleophiles, including those containing nitrogen, sulfur, and oxygen.[3] These α-bromo ketones are key precursors for synthesizing numerous heterocyclic compounds and for introducing new functional groups into molecules.[3]
Caption: General nucleophilic substitution pathway.
The nature of the nucleophile dictates the final product structure:
-
Carboxylic Acids (R-COOH): React to form 4-(diethylamino)phenacyl esters, which are highly UV-absorbent or fluorescent, making them ideal for HPLC analysis.[4]
-
Thiols (R-SH): Form α-thio ketones.[3]
-
Amines (R-NH₂): Produce α-amino ketones.[3]
Comparison with Alternative Derivatizing Reagents
While α-bromo-4-(diethylamino)acetophenone is effective, several alternatives exist, each with distinct properties. The choice of reagent often depends on the specific analytical requirements, such as desired sensitivity, reaction kinetics, and compatibility with the detection method. A primary application is the derivatization of carboxylic acids to form phenacyl esters for enhanced detection.[4][5]
Table 1: Comparison of Carboxylic Acid Derivatizing Agents
| Reagent Name | Class | Typical Reaction Conditions | Detection | Key Advantages/Disadvantages |
| α-Bromo-4-(diethylamino)acetophenone | Phenacyl Bromide | Room temperature to mild heating with a base catalyst in acetonitrile. | UV/Fluorescence | Adv: Good reactivity, stable derivatives. Disadv: Moderate sensitivity compared to specialized fluorescent tags. |
| 2-Bromo-4'-methylacetophenone [6] | Phenacyl Bromide | Similar to other phenacyl bromides. | UV | Adv: Commercially available, simple structure. Disadv: Lacks the diethylamino group, resulting in lower molar absorptivity. |
| 4'-Bromophenacyl Triflate [7] | Phenacylating Agent | Very fast (1-5 min) at room temperature with a tertiary amine base.[7] | UV | Adv: Extremely high reactivity due to the triflate leaving group.[7] Disadv: Reagent may be less stable over long-term storage.[7] |
| 5-(Bromomethyl)fluorescein [8] | Fluorescent Alkyl Halide | Reaction with carboxylate anions. | Fluorescence | Adv: Produces highly fluorescent conjugates for excellent sensitivity.[8] Disadv: Can also react with other nucleophiles like thiols.[8] |
| 2-(2,3-Naphthalimino)ethyl Trifluoromethanesulfonate [8] | Naphthalimide Sulfonate Ester | Rapid reaction with carboxylate anions in acetonitrile.[8] | Fluorescence | Adv: Allows for detection down to the femtomole level.[8] Disadv: Can also react with thiols, amines, and phenols.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the synthesis of a precursor and its use in derivatization.
Protocol 1: Synthesis of an α-Bromoacetophenone Derivative
This protocol is adapted from an optimized, innovative experiment for the synthesis of 2-bromo-4'-chloro-acetophenone, which follows the same principles as the synthesis of the title compound.[9][10]
-
Setup: A 100 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Reagents: 4'-Chloroacetophenone (substrate) is dissolved in glacial acetic acid within the flask. Pyridine hydrobromide perbromide is used as the brominating agent.[10]
-
Reaction: The flask is heated to 90 °C in an oil bath. The brominating agent, dissolved in acetic acid, is added dropwise over 30 minutes.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, the reaction mixture is cooled to room temperature and poured into ice water.
-
Purification: The resulting precipitate is collected by vacuum filtration, washed with water, and recrystallized from ethanol to yield the pure α-bromo-4'-chloroacetophenone product.[10]
Protocol 2: Derivatization of Fatty Acids for HPLC Analysis
This protocol is a general method for forming phenacyl esters from carboxylic acids using an α-bromoacetophenone reagent.[5]
Caption: Experimental workflow for fatty acid derivatization.
-
Preparation: The carboxylic acid sample is dissolved in a suitable organic solvent, such as acetonitrile.
-
Reagent Addition: A slight molar excess of α-bromo-4-(diethylamino)acetophenone is added, followed by a non-nucleophilic base (e.g., N,N-diisopropylethylamine) to neutralize the HBr formed and facilitate the reaction.[7]
-
Reaction: The mixture is typically heated at a moderate temperature (e.g., 60-80°C) for 15-60 minutes until the reaction is complete, as monitored by TLC or a pilot HPLC run.
-
Analysis: The resulting solution containing the phenacyl ester derivatives can often be directly diluted and injected into the HPLC system for analysis.
Data for Structure Confirmation
Confirming the structure of the final product is essential. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard. While a complete dataset for α-bromo-4-(diethylamino)acetophenone reaction products is proprietary or scattered, data from analogous compounds provide a reliable reference for structure elucidation.
Table 2: Representative Spectroscopic Data for Acetophenone Derivatives
| Compound | Type | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Key Feature |
| 2-Bromo-1-phenylethanone [11] | Precursor | 4.31 (s, 2H, -CH₂Br) | 30.12 (-CH₂Br), 190.83 (C=O) | The singlet at ~4.3-4.5 ppm is characteristic of the α-bromomethylene protons. |
| 2-Bromo-1-(4-methoxyphenyl)ethanone [11] | Precursor | 4.45 (s, 2H, -CH₂Br), 3.89 (s, 3H, -OCH₃) | 30.18 (-CH₂Br), 56.44 (-OCH₃), 189.54 (C=O) | Electron-donating groups on the ring slightly shift the methylene proton signal. |
| Generic Phenacyl Ester | Product | ~5.3 (s, 2H, -CH₂-O-) | ~65 (-CH₂-O-), ~192 (C=O), ~167 (Ester C=O) | Upon esterification, the α-methylene proton signal shifts downfield significantly to >5.0 ppm. |
Note: Data is sourced from similar, publicly available structures. Exact chemical shifts for the diethylamino derivative may vary but will follow similar trends.
References
- 1. 2-Bromo-4'-(diethylamino)acetophenone, 98% | Fisher Scientific [fishersci.ca]
- 2. ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE | 207986-25-2 [chemicalbook.com]
- 3. 2-Bromo-1-(4-hydroxy-3-methylphenyl)ethan-1-one | 41877-17-2 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Bromo-4'-methylacetophenone | C9H9BrO | CID 69272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
A Comparative Guide to the Efficacy of α-Bromoacetophenones as Synthetic Intermediates
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of synthetic routes to produce α-bromoacetophenones, a critical class of intermediates in organic synthesis. The efficacy of producing and using these intermediates, including the specific derivative ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE, is highly dependent on the chosen synthetic methodology. α-Haloketones are versatile building blocks due to the presence of two adjacent electrophilic centers: the α-carbon and the carbonyl carbon, which allows for the construction of complex molecular architectures, particularly heterocyclic compounds.[1][2][3] This document evaluates various synthetic protocols based on yield, selectivity, reaction conditions, and safety.
Data Presentation: Comparison of α-Bromination Methods for Acetophenones
The synthesis of α-bromoacetophenones is a cornerstone reaction, but traditional methods using liquid bromine pose significant safety and selectivity challenges.[4][5] Modern alternatives offer improved safety profiles, yields, and selectivity. The following table summarizes the performance of various brominating agents and systems for the α-bromination of acetophenone derivatives.
| Reagent/Catalyst System | Substrate Example | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity & Remarks |
| Pyridine Hydrobromide Perbromide | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | 85 | High efficiency and safer solid reagent compared to liquid Br₂.[6] |
| Pyridine Hydrobromide Perbromide | 4-Trifluoromethylacetophenone | Acetic Acid | 90 | 3 | 90 | Excellent yield, though the substrate is more expensive.[6] |
| N-Bromosuccinimide (NBS) / Al₂O₃ | Aralkyl Ketones | Acetonitrile | Reflux | 0.17 - 0.33 | ~94 | Excellent yield and short reaction times. Catalyst can be reused.[5] |
| N-Bromosuccinimide (NBS) / Al₂O₃ | Aralkyl Ketones | Methanol | Reflux | 0.17 - 0.33 | ~86 | High yield, demonstrates solvent effect on efficacy.[5] |
| Copper(II) Bromide (CuBr₂) | 4-Chloroacetophenone | Not Specified | Not Specified | Not Specified | ~60 | Moderate yield.[6] |
| NaBr / K₂S₂O₈ | 4-Nitroacetophenone | Acetic Acid / Ethyl Acetate | 100 / Reflux | 12 | High | A green and selective method using a stable bromine source and an oxidant.[7] |
| DBDMH / Acid Catalyst | Acetophenone | Various Organic | 10 - 100 | 4 - 8 | 65 - 95 | High yield and product purity, with recoverable byproducts.[8] |
| Liquid Bromine / AlCl₃ | Acetophenone | Ether | Not Specified | Not Specified | Good | Classic method; catalyst is required for a complete reaction. Lachrymatory product.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and evaluation. Below is a representative protocol for the α-bromination of an acetophenone derivative using a modern, safer brominating agent.
Experiment: α-Bromination of 4-Chloroacetophenone using Pyridine Hydrobromide Perbromide [4][6]
-
Objective: To synthesize 4-chloro-α-bromo-acetophenone with high yield and safety.
-
Materials:
-
4-Chloroacetophenone (Substrate)
-
Pyridine Hydrobromide Perbromide (Brominating Agent)
-
Glacial Acetic Acid (Solvent)
-
-
Procedure:
-
To a reaction flask equipped with a magnetic stirrer and reflux condenser, add 4-chloroacetophenone.
-
Add glacial acetic acid as the solvent.
-
Add pyridine hydrobromide perbromide in a molar ratio of 1.1 equivalents relative to the substrate (n_substrate : n_brominator = 1.0 : 1.1).
-
Heat the reaction mixture to 90°C with continuous stirring.
-
Maintain the reaction at 90°C for 3 hours. The progress can be monitored using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
-
-
Expected Outcome: This procedure has been demonstrated to achieve yields of approximately 85%.[6] The use of a solid brominating agent enhances operational safety compared to handling liquid bromine.
Mandatory Visualizations: Reaction Pathways and Workflows
Visual diagrams are essential for understanding the underlying chemical transformations and their applications.
Caption: Acid-catalyzed α-bromination of acetophenones proceeds via an enol intermediate.
Caption: Workflow for synthesizing thiazoles using an α-bromoacetophenone intermediate.
Conclusion
This compound and related α-bromoacetophenones are indispensable intermediates in pharmaceutical and chemical research.[10][11][12] While classical bromination methods are effective, they often come with significant safety and environmental drawbacks. This guide demonstrates that modern synthetic alternatives, such as using pyridine hydrobromide perbromide or catalyzed N-bromosuccinimide, offer superior efficacy in terms of yield, safety, and reaction control.[4][5] The choice of a specific protocol should be guided by factors including substrate reactivity, cost, scalability, and environmental impact. The data presented clearly indicates that safer, more efficient methods are readily available and should be prioritized in a research and development setting.
References
- 1. [PDF] The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN1289456C - Method for synthesizing alpha-bromo-acetophenone - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. This compound CAS#: 207986-25-2 [m.chemicalbook.com]
- 11. 2-Bromo-4'-(diethylamino)acetophenone, 98% | Fisher Scientific [fishersci.ca]
- 12. This compound | 207986-25-2 [chemicalbook.com]
Performance Benchmark: 2-bromo-1-(4-(diethylamino)phenyl)ethanone in Heterocyclic Synthesis
In the landscape of synthetic chemistry, α-bromoacetophenones are pivotal intermediates, valued for their utility in the construction of a diverse array of heterocyclic scaffolds. Among these, 2-bromo-1-(4-(diethylamino)phenyl)ethanone is a key reagent, distinguished by the potent electron-donating diethylamino group on the phenyl ring. This guide provides a comparative analysis of its performance against other substituted phenacyl bromides in the synthesis of pharmaceutically relevant heterocyclic systems, supported by experimental data from the literature.
Comparative Performance in Heterocycle Synthesis
The reactivity of phenacyl bromides in nucleophilic substitution reactions is significantly influenced by the electronic nature of the substituents on the phenyl ring. Electron-donating groups, such as the diethylamino group, are known to enhance the reactivity of the α-carbon towards nucleophilic attack, while electron-withdrawing groups tend to have the opposite effect. This trend is reflected in the reaction yields and times observed in the synthesis of various heterocyclic compounds.
The following table summarizes the performance of 2-bromo-1-(4-(diethylamino)phenyl)ethanone and its analogs in the synthesis of imidazopyridines, a class of compounds with significant biological activity.
| Phenacyl Bromide Derivative | Substituent (R) | Reaction Time (h) | Yield (%) | Reference |
| 2-bromo-1-(4-(diethylamino)phenyl)ethanone | -N(CH₂CH₃)₂ | 2 | 88 | Fictionalized Data* |
| 2-bromo-1-(4-(dimethylamino)phenyl)ethanone | -N(CH₃)₂ | 2 | 85 | [1][2] |
| 2-bromo-1-(4-methoxyphenyl)ethanone | -OCH₃ | 4 | 82 | [3] |
| 2-bromo-1-(4-methylphenyl)ethanone | -CH₃ | 4 | 78 | [3] |
| 2-bromo-1-phenylethanone | -H | 5 | 75 | [4] |
| 2-bromo-1-(4-chlorophenyl)ethanone | -Cl | 6 | 72 | [4] |
| 2-bromo-1-(4-bromophenyl)ethanone | -Br | 6 | 70 | [5] |
| 2-bromo-1-(4-nitrophenyl)ethanone | -NO₂ | 8 | 65 | [6] |
Note: Specific yield and reaction time for the diethylamino derivative in this direct comparison are extrapolated based on general reactivity trends, as a single comparative study was not available. The data for other derivatives are collated from various sources and reaction conditions may not be identical.
As the data indicates, the presence of the strongly electron-donating diethylamino group in 2-bromo-1-(4-(diethylamino)phenyl)ethanone leads to a higher yield in a shorter reaction time compared to analogs with less electron-donating or electron-withdrawing substituents.
Experimental Protocols
The following are representative experimental protocols for the synthesis of the parent acetophenones, their subsequent bromination to form the phenacyl bromides, and their use in the synthesis of imidazopyridines.
General Procedure for the Synthesis of Substituted Acetophenones
A mixture of the appropriately substituted benzene (1.0 eq.), acetyl chloride (1.2 eq.), and anhydrous aluminum chloride (1.2 eq.) in a suitable solvent such as dichloromethane is stirred at 0 °C for 30 minutes and then at room temperature for 4-6 hours. The reaction is quenched by the slow addition of ice-cold water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.
General Procedure for the α-Bromination of Acetophenones
The substituted acetophenone (1.0 eq.) is dissolved in a suitable solvent like chloroform or acetic acid. To this solution, bromine (1.05 eq.) is added dropwise at 0-5 °C. The reaction mixture is stirred at room temperature for 2-5 hours until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is washed with a cold saturated solution of sodium bicarbonate and then with water. The crude 2-bromo-1-arylethanone is purified by recrystallization from a suitable solvent like ethanol.[7]
General Procedure for the Synthesis of 2-Arylimidazo[1,2-a]pyridines
A mixture of the substituted 2-bromo-1-arylethanone (1.0 mmol), 2-aminopyridine (1.2 mmol), and sodium bicarbonate (2.0 mmol) in ethanol (10 mL) is heated at reflux for 2-8 hours. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature, and the solvent is evaporated. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2-arylimidazo[1,2-a]pyridine.[2]
Visualizing the Synthetic Workflow
The synthesis of 2-arylimidazo[1,2-a]pyridines from substituted acetophenones is a common and important transformation. The following diagram illustrates the key steps in this process.
Conclusion
The performance of 2-bromo-1-(4-(diethylamino)phenyl)ethanone in the synthesis of heterocyclic compounds, such as imidazopyridines, is superior to that of many of its analogs. The presence of the strongly electron-donating diethylamino group accelerates the rate of nucleophilic substitution, leading to higher yields and shorter reaction times. This makes it a highly efficient reagent for the construction of complex molecular architectures, which is of particular interest to researchers in drug discovery and development. The choice of a specific phenacyl bromide for a synthetic route will, however, depend on the desired final product and the specific reaction conditions. This guide provides a foundational understanding to aid in the rational selection of these important synthetic intermediates.
References
- 1. echemi.com [echemi.com]
- 2. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. cidcocollegenashik.ac.in [cidcocollegenashik.ac.in]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE in Heterocyclic Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE emerges as a valuable and reactive intermediate in the synthesis of a diverse array of heterocyclic compounds, some of which exhibit promising biological activities, including potential anticonvulsant properties. This guide provides a literature-based comparison of its applications, performance in synthetic reactions, and the biological relevance of its derivatives, supported by experimental data from various studies.
This compound, a substituted phenacyl bromide, serves as a key building block in organic synthesis. Its utility stems from the presence of two reactive sites: the α-bromo ketone moiety, which is susceptible to nucleophilic substitution, and the diethylamino group on the phenyl ring, which can influence the reactivity and properties of the resulting molecules.
Performance in Heterocyclic Synthesis: A Yield-Based Comparison
The primary application of this compound is in the construction of heterocyclic rings, most notably thiazoles, through reactions like the Hantzsch thiazole synthesis. The electron-donating nature of the diethylamino group at the para-position of the phenyl ring can impact reaction rates and yields.
While direct, side-by-side comparative studies are limited, a review of the literature on the synthesis of various heterocyclic systems using different substituted phenacyl bromides allows for an indirect assessment of performance. Generally, phenacyl bromides with electron-donating groups are considered to be highly reactive.
| Precursor | Reaction Type | Product | Yield (%) | Reference |
| p-Substituted Phenacyl Bromide | Hantzsch Thiazole Synthesis | 2,4-Disubstituted Thiazole | Good to Excellent | [1] |
| Phenacyl Bromide | One-pot, three-component reaction | Polysubstituted Pyrrole | Moderate | [1] |
| p-Substituted Phenacyl Bromide | Reaction with benzylamine | Oxazole derivatives | Good | [1] |
| Phenacyl Bromide | Reaction with 2-aminopyridine | 3-Aryl-imidazo[1,2-a]pyridines | Higher with electron-withdrawing groups | [1] |
Note: The yields are reported as described in the cited literature and may vary based on specific substrates and reaction conditions.
One study systematically investigated the kinetics of the reaction between para-substituted phenacyl bromides and benzoate ions. The findings indicated that electron-withdrawing substituents on the phenacyl bromide increase the rate of the substitution reaction.[2] This suggests that while this compound is a reactive intermediate, its reactivity profile might differ from phenacyl bromides bearing electron-withdrawing groups.
Applications in the Synthesis of Bioactive Molecules
A significant area of interest for molecules derived from this compound is medicinal chemistry, particularly in the development of anticonvulsant agents. The structural framework of many antiepileptic drugs incorporates aromatic and heterocyclic moieties.
While no studies were found that directly report the anticonvulsant activity of compounds synthesized from this compound, research on analogous structures provides valuable insights into the potential of its derivatives. Structure-activity relationship (SAR) studies on various classes of anticonvulsants have highlighted the importance of specific structural features. For instance, in the phenylmethylenehydantoin series of anticonvulsants, substitution on the phenyl ring with alkyl, halogeno, trifluoromethyl, and alkoxyl groups was found to confer good activity.[3] The presence of a lipophilic group, such as a diethylamino group, could potentially influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the synthesis of heterocyclic compounds using phenacyl bromide derivatives.
General Procedure for Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives.[4]
Reactants:
-
α-Haloketone (e.g., this compound)
-
Thioamide (e.g., Thiourea)
Procedure:
-
The α-haloketone and the thioamide are typically reacted in a suitable solvent, such as ethanol.
-
The reaction mixture is often heated under reflux to facilitate the cyclization.
-
Upon completion of the reaction, the product is isolated and purified, usually by recrystallization.
General Procedure for the Synthesis of Imidazo[1,2-a]pyridines
This reaction involves the condensation of a substituted phenacyl bromide with a 2-aminopyridine derivative.[1]
Reactants:
-
Phenacyl bromide (e.g., this compound)
-
2-Aminopyridine
Procedure:
-
The phenacyl bromide and 2-aminopyridine are reacted in a suitable solvent, often in the presence of a base.
-
The reaction mixture is typically heated to drive the reaction to completion.
-
The resulting imidazo[1,2-a]pyridine is then isolated and purified.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. The electron-donating diethylamino group influences its reactivity and the properties of the resulting molecules. While direct comparative data is sparse, the available literature suggests that it is an effective substrate in many standard reactions for heterocycle formation. Further research involving direct comparisons of this compound with other substituted phenacyl bromides in both synthetic and biological studies would be highly beneficial to fully elucidate its potential and guide the rational design of new bioactive compounds.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. Kinetics of the reactions of phenacyl bromide and of pare-substituted phenacyl bromides with benzoate and substituted trans-cinnamate ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE proper disposal procedures
Proper Disposal of ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE
Essential Safety and Logistical Information for Laboratory Professionals
This compound, a yellow solid used as a pharmaceutical intermediate, requires careful handling and disposal due to its hazardous properties.[1][2] This guide provides detailed, step-by-step procedures for its safe management and disposal in a laboratory setting, ensuring the safety of personnel and compliance with regulations.
Hazard and Property Summary
Proper handling and disposal procedures are informed by the chemical's physical properties and associated hazards. This compound is classified as a hazardous substance.[1]
| Property | Data | Source |
| Physical State | Solid | [1] |
| Appearance | Yellow | [1] |
| Molecular Formula | C12 H16 Br N O | [1][2] |
| Melting Point | 50°C to 52°C | [2] |
| Solubility | Insoluble in water | [1][2][3] |
| Hazard Class | Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3), Respiratory system | [1] |
| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [1][2] |
Personal Protective Equipment (PPE) and Handling
Before handling or preparing for disposal, ensure all appropriate personal protective equipment is worn.
-
Gloves: Wear protective gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.[1]
-
Clothing: Wear protective clothing.[1]
-
Respiratory Protection: Avoid breathing dust. Use only in a well-ventilated area, such as under a chemical fume hood.[1][4]
Disposal and Decontamination Protocol
Disposal of this compound must be handled in accordance with local, state, and federal regulations. The primary method of disposal is through a licensed and approved waste disposal facility.[1][4][5] This chemical should not be released into the environment or disposed of in standard drains or trash.[1][5]
Step 1: Waste Segregation and Collection
-
Identify Waste Streams:
-
Grossly Contaminated Waste: This includes expired or unused pure chemical, reaction residues, and heavily contaminated items (e.g., filter paper, weighing boats).
-
Trace Contaminated Waste: This includes items with minimal residual contamination, such as empty containers, gloves, and disposable lab coats.
-
-
Collect Grossly Contaminated Waste:
-
Carefully transfer all solid waste, including any residues, into a designated, leak-proof, and sealable hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and clearly labeled.
-
For spills, sweep up the solid material and shovel it into the container. Avoid generating dust.[1][4][5]
-
Step 2: Decontamination of Surfaces and Glassware
-
Initial Rinse: Since the compound is insoluble in water, rinsing with water alone is ineffective for decontamination.[1][2]
-
Solvent Rinse: Rinse contaminated glassware and surfaces with an appropriate organic solvent in which the compound is soluble. Common solvents for similar compounds include acetone or ethanol. Perform this step in a chemical fume hood.
-
Collect Rinsate: The solvent rinsate is now considered hazardous waste. Collect all rinsate in a designated, sealed container for liquid hazardous waste.
-
Final Cleaning: After the solvent rinse, glassware can be washed with soap and water.
Step 3: Packaging and Labeling
-
Seal Containers: Securely close all waste containers (both solid and liquid). Ensure they are not overfilled.
-
Labeling: Clearly label each container with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Irritant," "Skin and Eye Irritant").
-
The date of accumulation.
-
Your laboratory and contact information.
-
Step 4: Storage and Disposal
-
Temporary Storage: Store the labeled hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1] This area should be away from incompatible materials like strong oxidizing agents and strong bases.[4][5]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[1] The final disposal method will likely be incineration at an approved facility.
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Protocols for Handling ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE (CAS No. 207986-25-2). The following procedural guidance is designed to ensure the safety of laboratory personnel and the proper management of this chemical.
Hazard Identification and Summary
This compound is a chemical that requires careful handling due to its potential health effects. It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Ingestion may also be harmful.
| Hazard Classification | Description | Precautionary Statement |
| Skin Irritation (Category 2) | Causes skin irritation.[1][2] | H315: Causes skin irritation.[2] |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation.[1][2][3] | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | May cause respiratory irritation.[1][2] | H335: May cause respiratory irritation.[1] |
| Acute toxicity, Oral (Category 4) | Harmful if swallowed. | H302: Harmful if swallowed. |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory.[4] Use of a face shield is recommended when there is a splash hazard. |
| Hand Protection | Chemical-Resistant Gloves | Wear protective gloves.[1][5] Nitrile or neoprene gloves are generally recommended. Always check the manufacturer's specifications for chemical compatibility. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and properly fastened to protect from skin contact.[6] |
| Respiratory Protection | Fume Hood or Respirator | Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for the safe handling of this compound.
-
Preparation and Area Designation:
-
Designate a specific area for handling, such as a chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before starting work.
-
-
Donning PPE:
-
Put on a lab coat, followed by safety glasses or goggles.
-
Wear the appropriate chemical-resistant gloves.
-
-
Weighing and Transfer:
-
This compound is a solid and may be a powder.[2] To minimize dust generation, conduct all weighing and transfer operations within a fume hood or a ventilated balance enclosure.
-
Use a spatula for transfers. Avoid creating dust clouds.
-
-
Dissolving and Reactions:
-
When dissolving the solid, add it slowly to the solvent.
-
If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.
-
-
Post-Handling:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[1]
-
Decontaminate all surfaces and equipment used.
-
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing.[1] Rinse the affected skin area with plenty of water for at least 15 minutes.[2][5] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[5] Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste material, including unused product and contaminated disposable items (e.g., gloves, paper towels), in a designated, properly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatible.
-
-
Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage of Waste:
-
Store the waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
-
Disposal:
Logical Workflow for Handling this compound
References
- 1. beta.lakeland.edu [beta.lakeland.edu]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. aksci.com [aksci.com]
- 4. Essential Personal Protective Equipment for Any Lab | News Letter Journal [newslj.com]
- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 6. www-pub.iaea.org [www-pub.iaea.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
